INH14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZNJSFVOOZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of INH14, a Dual IKKα/β Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular mechanism of INH14, a small-molecule urea (B33335) derivative that functions as a potent inhibitor of the IκB kinase (IKK) complex. It explores its effects on critical inflammatory signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Executive Summary
This compound, chemically identified as N-(4-Ethylphenyl)-N′-phenylurea, is a cell-permeable compound that attenuates inflammatory responses by directly targeting the IκB kinase (IKK) subunits, IKKα and IKKβ.[1][2] Its inhibitory action disrupts the canonical and noncanonical Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the expression of numerous pro-inflammatory genes.[1] Studies have demonstrated that this compound's molecular target is downstream of the TAK1/TAB1 complex and upstream of IκBα degradation, pinpointing IKKα and IKKβ as its primary targets.[1][3] This inhibitory activity has been quantified through in vitro kinase assays and validated in cellular and in vivo models of inflammation.[1] The following sections provide a comprehensive overview of its mechanism, supporting data, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of the IKK Complex
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of both IKKα and IKKβ kinases.[1][2][3] These kinases are crucial components of the IKK complex, which acts as a central regulator of NF-κB signaling.
-
Canonical NF-κB Pathway: In the canonical pathway, stimuli such as engagement of Toll-like receptors (TLRs), TNF-R, or IL-1R lead to the activation of the IKK complex.[1] The activated IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitor of NF-κB, IκBα, at serine residues 32 and 36.[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα liberates the NF-κB heterodimer (typically p50/p65), allowing it to translocate from the cytoplasm to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of over 500 genes, many of which are involved in inflammation, including cytokines like TNFα.[1] this compound blocks this cascade by preventing the IKK-mediated phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm and preventing the inflammatory gene expression program.[1][3]
-
Noncanonical NF-κB Pathway: The noncanonical pathway is primarily mediated by IKKα homodimers and leads to the activation of the p52/RelB NF-κB complex.[1][4] By inhibiting IKKα, this compound also has the potential to disrupt this signaling axis, which is involved in processes like lymphoid organogenesis.[1][4]
The inhibitory effect of this compound has been shown to be downstream of the TAK1/TAB1 complex, as confirmed by overexpression studies within the TLR2 pathway.[1][3]
Signaling Pathway Visualization
The following diagram illustrates the canonical NF-κB signaling pathway and the specific point of inhibition by this compound.
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
INH14: A Potent Inhibitor of the NF-κB Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of this pathway is implicated in a multitude of diseases, ranging from chronic inflammatory disorders to various forms of cancer.[1][3] Consequently, the development of specific inhibitors of the NF-κB pathway is a significant area of interest for therapeutic intervention.[3][4] This technical guide focuses on INH14, a small-molecule urea (B33335) derivative that has emerged as a potent inhibitor of the NF-κB signaling cascade.[5][6]
This compound, chemically known as N‐(4‐Ethylphenyl)‐N′‐phenylurea, has been identified as a cell-permeable inhibitor that targets key kinases within the NF-κB pathway, thereby attenuating inflammatory responses and exhibiting anti-cancer activity.[5][7] This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and a visual representation of its effects on the NF-κB signaling pathway.
Core Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB signaling pathway by directly targeting the IκB kinase (IKK) complex, specifically the catalytic subunits IKKα and IKKβ.[5][6][7][8][9] The IKK complex is a central component of the canonical NF-κB pathway.[1] In unstimulated cells, NF-κB dimers, most commonly a heterodimer of p50 and p65 (RelA), are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα.[10] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNFα, IL-1β) or pathogen-associated molecular patterns (PAMPs), the IKK complex is activated.[11]
The activated IKK complex then phosphorylates IκBα at specific serine residues.[1][11] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.[12][13] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their translocation into the nucleus.[10][14] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide range of pro-inflammatory and pro-survival genes.[1][15][16]
This compound, by inhibiting the kinase activity of IKKα and IKKβ, prevents the phosphorylation and subsequent degradation of IκBα.[5][6] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of its target genes.[5] Studies have shown that this compound's inhibitory action is downstream of the TAK1/TAB1 complex, confirming its direct effect on the IKK complex.[5][6]
Quantitative Data
The inhibitory potency of this compound on its molecular targets and its overall effect on the NF-κB pathway have been quantified in several studies. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Description | Reference |
| IC50 for IKKα | 8.97 µM | The half-maximal inhibitory concentration of this compound against the kinase activity of IKKα. | [5][6][7][8][9] |
| IC50 for IKKβ | 3.59 µM | The half-maximal inhibitory concentration of this compound against the kinase activity of IKKβ. | [5][6][7][8][9] |
| Half-inhibitory concentration (TLR2-mediated NF-κB activity) | 4.127 µM | The concentration of this compound that causes a 50% reduction in NF-κB transcriptional activity stimulated by a TLR2 ligand. | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action of this compound and a typical experimental workflow to assess its activity, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: The NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2: A generalized experimental workflow to evaluate the effect of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound. These protocols are based on the available information and standard laboratory practices.
Cell Culture and Treatment
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells, HEK293 cells stably expressing Toll-like receptor 2 (HEK293-TLR2), and human ovarian cancer cells (SKOV3) are commonly used.[5]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for luciferase assays, 6-well plates for Western blotting).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute this compound to the desired final concentrations in cell culture medium.
-
Pre-treat the cells with this compound or vehicle (DMSO) for 1 hour.[5]
-
Stimulate the cells with an appropriate ligand (e.g., Pam3CSK4 for TLR2 activation, TNFα, or IL-1β) for the specified duration.[5]
-
NF-κB Reporter Gene (Luciferase) Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Plasmids:
-
Transfection:
-
Co-transfect the cells with the firefly and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24 hours for plasmid expression.
-
-
Assay Procedure:
-
Following treatment with this compound and stimulation, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Immunoblot (Western Blot) Analysis
This technique is used to detect changes in the levels and phosphorylation status of proteins in the NF-κB pathway.
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Use a loading control, such as an anti-β-actin or anti-GAPDH antibody, to ensure equal protein loading.
-
In Vitro IKK Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of IKKα and IKKβ.
-
Reagents:
-
Recombinant human IKKα and IKKβ enzymes.[5]
-
A specific substrate peptide for IKKs.
-
Adenosine triphosphate (ATP).
-
Assay buffer.
-
-
Procedure:
-
In a reaction well, incubate the recombinant IKKα (e.g., 15 ng) or IKKβ (e.g., 20 ng) with the substrate peptide and varying concentrations of this compound or vehicle.[5]
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time (e.g., 1 hour) at room temperature.[17]
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or radiometric detection if using radiolabeled ATP.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
-
In Vivo Anti-Inflammatory Activity Assessment
This protocol describes a general approach to evaluate the anti-inflammatory effects of this compound in a mouse model.
-
Animal Model: C57BL/6 mice are a commonly used strain.[6]
-
Treatment and Induction of Inflammation:
-
Sample Collection and Analysis:
-
Collect blood samples from the mice at specified time points (e.g., 0 and 2 hours) after the inflammatory challenge.[17]
-
Prepare serum from the blood samples.
-
Quantify the levels of pro-inflammatory cytokines, such as TNFα, in the serum using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[5]
-
-
Data Analysis: Compare the cytokine levels in the this compound-treated group with the vehicle-treated control group to determine the in vivo anti-inflammatory efficacy. Statistical significance can be assessed using an appropriate statistical test, such as an unpaired Student's t-test.[17]
Conclusion and Future Directions
This compound is a well-characterized inhibitor of the NF-κB signaling pathway with a clear mechanism of action centered on the inhibition of IKKα and IKKβ.[5][6] Its ability to prevent IκBα degradation and subsequent NF-κB activation has been demonstrated through various in vitro and in vivo experiments. The quantitative data on its inhibitory potency highlight its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics.[5][7]
Future research should focus on optimizing the structure of this compound to improve its potency and selectivity.[5] Further in vivo studies in various disease models are necessary to fully elucidate its therapeutic potential and safety profile.[5] The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound and other molecules targeting the critical NF-κB signaling pathway.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Therapeutic potential of inhibition of the NF-kappaB pathway in the treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | IKK Inhibitor | AmBeed.com [ambeed.com]
- 10. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 13. NF‐κB dictates the degradation pathway of IκBα | The EMBO Journal [link.springer.com]
- 14. Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on INH14 and the Toll-like Receptor (TLR) Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule INH14 and its inhibitory effects on the Toll-like receptor (TLR) inflammatory response. The document details the mechanism of action, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes the relevant signaling pathways.
Introduction to Toll-like Receptors and Inflammatory Signaling
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1][2][3] They recognize conserved molecular structures associated with pathogens, known as pathogen-associated molecular patterns (PAMPs), as well as endogenous molecules released from damaged cells, called damage-associated molecular patterns (DAMPs).[1][4] Upon activation, TLRs trigger intracellular signaling cascades that lead to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1).[4] This, in turn, results in the production of pro-inflammatory cytokines and chemokines, mounting an inflammatory response.[4][5]
The signaling pathways initiated by most TLRs (with the exception of TLR3) converge on the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[6][7] MyD88 then recruits and activates members of the Interleukin-1 receptor-associated kinase (IRAK) family, leading to the formation of a signaling complex that ultimately activates the IκB kinase (IKK) complex.[7][8] The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of inflammatory genes. Given their central role in inflammation, TLR signaling pathways are significant targets for the development of anti-inflammatory therapeutics.
This compound: A Novel Inhibitor of TLR-Mediated Inflammation
This compound, with the chemical name N‐(4‐Ethylphenyl)‐N′‐phenylurea, is a small-molecule, fragment-like compound identified as an inhibitor of the TLR2-mediated inflammatory response.[4][9] Subsequent studies have revealed that its inhibitory activity extends to other inflammatory pathways, including those mediated by TLR4, TNF-R, and IL-1R.[4][9] This guide focuses on the mechanism by which this compound attenuates these inflammatory signals.
Mechanism of Action of this compound
Initial hypotheses suggested that this compound might be a direct antagonist of TLR2. However, its broad-spectrum inhibitory activity against related and unrelated inflammatory pathways pointed towards a downstream target.[4] Through a series of overexpression and immunoblotting experiments, the molecular target of this compound was identified to be downstream of the TAK1/TAB1 complex.[4][9]
Specifically, this compound was found to decrease the degradation of IκBα in cells stimulated with a TLR2 ligand. This pinpointed the IKK complex as the likely target. Kinase assays confirmed that this compound directly inhibits the activity of IKKα and IKKβ, which are the catalytic subunits of the IKK complex.[4][9] By inhibiting IKKα and IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB activation and the transcription of pro-inflammatory genes.[4][9]
The following diagram illustrates the canonical MyD88-dependent TLR signaling pathway and the specific point of inhibition by this compound.
Caption: MyD88-dependent TLR signaling pathway and the inhibitory action of this compound on the IKK complex.
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified in various assays, which are summarized below for clear comparison.
| Assay Type | Target/Pathway | Cell Line | Ligand/Stimulus | Metric | Value | Reference |
| Luciferase Reporter | TLR2-mediated NF-κB | HEK293-TLR2 | Pam3CSK4 (P3) | IC₅₀ | 4.127 µM | [4] |
| Kinase Assay | IKKα | - | - | IC₅₀ | 8.97 µM | [4][9] |
| Kinase Assay | IKKβ | - | - | IC₅₀ | 3.59 µM | [4][9] |
| Luciferase Reporter | Constitutive NF-κB | SKOV3 | - | Inhibition | ~50% | [4] |
| Cytokine | Cell Type | Ligand/Stimulus | This compound Conc. | Result | Reference |
| TNFα | RAW 264.7 Macrophages | Pam3CSK4 (P3) | Not Specified | Reduction from 837±30.28 to 496.6±50.69 pg/mL | [4] |
| TNFα | RAW 264.7 Macrophages | LPS | Not Specified | Reduction from 1411±214.3 to 892.8±84.71 pg/mL | [4] |
| Animal Model | Condition | Treatment | Metric | Result | Reference |
| Mice | Lipopeptide-induced inflammation | This compound | Serum TNFα | Reduction from 231.1±21.3 to 115.8±30.61 pg/mL | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
This assay is used to quantify the activity of the NF-κB transcription factor in response to TLR stimulation and inhibitor treatment.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Protocol:
-
Cell Culture: HEK293 cells stably expressing TLR2 (HEK293-TLR2) are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB-dependent promoter (e.g., Elam.luc), and a second plasmid containing the Renilla luciferase gene under a constitutive promoter for normalization of transfection efficiency.
-
Incubation: Cells are incubated for 24 hours to allow for plasmid expression.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Stimulation: After a 1-hour pre-incubation with this compound, cells are stimulated with a specific TLR ligand (e.g., Pam3CSK4 for TLR2) for 5 hours.
-
Cell Lysis: Cells are washed and then lysed using a passive lysis buffer.
-
Luminescence Measurement: The lysate is transferred to a luminometer plate. Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The normalized values are then used to determine the dose-dependent inhibition and to calculate the half-inhibitory concentration (IC₅₀).
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the IKKβ kinase.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human IKKβ enzyme, a specific IKK substrate (e.g., a peptide corresponding to the phosphorylation site on IκBα), and ATP in a kinase buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: The reaction is stopped by the addition of a stop solution, typically containing a chelating agent like EDTA to sequester Mg²⁺ ions required for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-like format or by measuring the amount of ADP produced using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: The signal from the inhibited reactions is compared to the control reaction to determine the percentage of inhibition at each this compound concentration. These values are then used to calculate the IC₅₀.
This technique is used to visually assess the effect of this compound on the stability of IκBα protein, a direct downstream target of IKK activity.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages) are cultured and pre-treated with this compound for 1 hour.
-
Stimulation: Cells are then stimulated with a TLR ligand (e.g., LPS) for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: At each time point, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to prepare whole-cell extracts.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IκBα. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the IκBα band is compared across different treatment conditions and time points. A decrease in the IκBα band indicates degradation. The presence of the IκBα band in this compound-treated, stimulated cells indicates inhibition of degradation.
Conclusion and Future Directions
The data presented in this guide demonstrate that this compound is a promising anti-inflammatory agent that functions by directly inhibiting the IKKα and IKKβ kinases.[4] This mechanism effectively blocks NF-κB activation downstream of multiple inflammatory receptors, including TLR2, TLR4, IL-1R, and TNF-R.[4][9][10] The in vitro and in vivo data support its potential as a lead compound for the development of novel anti-inflammatory drugs.[4][9] Future research will likely focus on the optimization of this compound to improve its potency and selectivity, as well as on its evaluation in a broader range of animal models of inflammatory diseases.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]
- 3. The Role of Toll-Like Receptor in Inflammation and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll/interleukin-1 receptor (TIR) domain-mediated cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNF152 positively regulates TLR/IL‐1R signaling by enhancing MyD88 oligomerization | EMBO Reports [link.springer.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | TLR4 Targeting as a Promising Therapeutic Strategy for Alzheimer Disease Treatment [frontiersin.org]
- 9. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Toll-like Receptor (TLR) Pathways in Inflammatory Arthritis: Two Better Than One? | MDPI [mdpi.com]
INH14: A Fragment-Like IKKα/β Inhibitor for the Development of Anti-Inflammatory Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, offering an efficient method for exploring chemical space and often yielding candidates with superior physicochemical properties. This whitepaper provides a comprehensive technical overview of INH14 (N-(4-Ethylphenyl)-N'-phenylurea), a fragment-like compound identified as a promising starting point for the development of potent anti-inflammatory agents. This compound, with a molecular weight of 240 Da, targets the IκB kinase (IKK) complex, a critical node in inflammatory signaling, thereby inhibiting the activation of the transcription factor NF-κB. This document details the mechanism of action, quantitative biological data, experimental protocols, and key structural interactions of this compound, providing a foundational resource for researchers in inflammation and drug development.
Core Compound Profile
| Property | Description | Reference |
| Compound Name | This compound | [1] |
| Systematic Name | N-(4-Ethylphenyl)-N'-phenylurea | [1][2] |
| Molecular Formula | C₁₅H₁₆N₂O | [3] |
| Molecular Weight | 240 Da | [1] |
| Structure | ![]() | [1][4] |
| Primary Target | IκB kinase α (IKKα) and IκB kinase β (IKKβ) | [1][2] |
| Mechanism of Action | Inhibition of IKKα/β kinase activity, preventing IκBα degradation and subsequent NF-κB activation. | [1][2] |
| Therapeutic Potential | Anti-inflammatory drug development, potential applications in oncology. | [1] |
Quantitative Biological Activity
The inhibitory activities of this compound have been quantified across cellular and biochemical assays, demonstrating its potency and mechanism of action.
| Assay Type | Target / Pathway | Cell Line / System | Stimulus | IC50 Value | Reference |
| Cellular Assay | TLR2-mediated NF-κB Activation | HEK293-TLR2 | Pam3CSK4 (P3) | 4.127 µM | [1] |
| Biochemical Assay | IKKβ Kinase Activity | Recombinant IKKβ | - | 3.59 µM | [1][2] |
| Biochemical Assay | IKKα Kinase Activity | Recombinant IKKα | - | 8.97 µM | [1][2] |
In Vivo Efficacy
In a lipopeptide-induced inflammation mouse model, this compound demonstrated significant anti-inflammatory effects.
| Animal Model | Treatment | Dose | Effect | Reference |
| Mice | Intraperitoneal this compound | 5 µg/g | Decreased serum TNFα from (231.1 ± 21.3) to (115.8 ± 30.61) pg/mL after P2 stimulation. | [1] |
Cell Viability
This compound was assessed for toxicity in primary human immune cells.
| Cell Type | Concentration | Effect on Viability | Reference |
| Human Primary Monocytes | 20 µM | Not toxic compared to vehicle control. | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the IKKα/β kinases. These kinases are central downstream effectors for multiple pro-inflammatory signaling pathways, including those initiated by Toll-like receptors (TLR2, TLR4), Interleukin-1 Receptor (IL-1R), and Tumor Necrosis Factor Receptor (TNF-R).[1] Activation of these receptors normally leads to the recruitment of adaptor proteins and the activation of the TAK1/TAB1 complex, which in turn phosphorylates and activates the IKK complex.[1] IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][2] By directly inhibiting IKKα and IKKβ, this compound prevents the degradation of IκBα and traps NF-κB in the cytoplasm, effectively blocking the inflammatory cascade.[1][2]
Target Identification and Validation Workflow
The identification of IKKα/β as the molecular target of this compound followed a systematic workflow, starting from a broad cellular screen and progressively narrowing down the target through pathway analysis and direct biochemical assays.[1]
Predicted Binding Mode
Molecular docking studies suggest that this compound binds to the hinge region of IKKβ (PDB ID: 4KIK).[1] The biaryl urea (B33335) scaffold, a common motif in kinase inhibitors, is predicted to form two critical hydrogen bonds between the urea moiety and the backbone of cysteine residue CYS99 in the hinge region of the kinase.[1] This interaction is believed to anchor the compound in the ATP-binding pocket, preventing the kinase from adopting its active conformation.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This protocol is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity in a cellular context.
-
Cell Culture and Transfection:
-
HEK293-TLR2 or HEK293 cells are seeded in 96-well plates.[1]
-
Cells are co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid (e.g., Elam.luc, 15 ng/well) and a constitutively active Renilla luciferase expression plasmid (15 ng/well) using a suitable transfection reagent (e.g., FuGENE6).[1] The Renilla plasmid serves to normalize for transfection efficiency.
-
-
Compound Treatment and Stimulation:
-
Lysis and Luminescence Measurement:
-
Data Analysis:
IKKα/β Kinase Assays
This biochemical assay directly measures the inhibitory effect of this compound on the kinase activity of recombinant IKKα and IKKβ.
-
Assay Principle:
-
The ADP-Glo™ Kinase Assay (Promega) is used, which quantifies the amount of ADP produced during the kinase reaction.[1] The amount of ADP is proportional to the kinase activity.
-
-
Reaction Setup:
-
The kinase reaction is performed by incubating recombinant IKKα or IKKβ enzyme with its specific substrate and ATP in a reaction buffer.
-
This compound at various concentrations is included in the reaction mixture.
-
-
Assay Procedure:
-
Following the manufacturer's protocol, the kinase reaction is allowed to proceed for a defined period.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.[1]
-
-
Data Analysis:
-
Chemiluminescence is measured with a plate reader. The signal is inversely proportional to the degree of kinase inhibition.
-
IC50 values are calculated from dose-response curves.
-
In Vivo Lipopeptide-Induced Inflammation Model
This protocol evaluates the anti-inflammatory efficacy of this compound in a mouse model.
-
Animal Dosing:
-
Mice are administered this compound (5 µg/g) or vehicle via intraperitoneal injection.[1]
-
-
Inflammatory Challenge:
-
One hour after compound administration, inflammation is induced by injecting the TLR2 ligand Pam2CSK4 (P2) at a dose of 2.5 µg/g.[1]
-
-
Sample Collection:
-
Tail vein blood (25 µL) is collected at time 0 (immediately after P2 injection) and 2 hours post-injection.[1]
-
-
Cytokine Measurement:
-
Data Analysis:
-
TNFα levels in the this compound-treated group are compared to the vehicle-treated control group to determine the extent of inflammation reduction.[1]
-
Conclusion
This compound is a well-characterized, fragment-like inhibitor of the IKKα/β kinases. Its low molecular weight, demonstrated cellular and in vivo activity, and well-defined mechanism of action make it an attractive chemical scaffold for fragment-to-lead optimization.[1][2] The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to develop novel anti-inflammatory or anti-cancer therapeutics by targeting the NF-κB signaling pathway. Further medicinal chemistry efforts to improve the potency and selectivity of this compound could lead to the development of clinical candidates for a range of inflammatory diseases.[1]
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
INH14 Target Validation in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many cancers, contributing to tumor growth, progression, and resistance to therapy.[2][3] A key regulatory node in the canonical NF-κB pathway is the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[4] The activation of IKK leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), allowing NF-κB transcription factors to translocate to the nucleus and activate target gene expression.[5]
Given its central role in oncogenesis, the IKK complex has emerged as a promising therapeutic target.[5][6] INH14, a small-molecule urea (B33335) derivative identified as N-(4-Ethylphenyl)-N'-phenylurea, has been characterized as an inhibitor of the IKKα/β-dependent inflammatory response. This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, with a focus on its mechanism of action, quantitative data supporting its efficacy, and detailed experimental protocols for its validation.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly targeting the IKKα and IKKβ kinases. By inhibiting the kinase activity of IKKα and IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation and transcriptional activity of NF-κB. The downstream consequences of this inhibition include the downregulation of NF-κB target genes involved in cell proliferation, survival, and migration.[5][6]
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets and its effects on cancer cell function have been quantified in several studies. The available data is summarized in the tables below for clear comparison.
| Target | IC50 Value | Assay Type | Reference |
| IKKα | 8.97 µM | In vitro kinase assay | |
| IKKβ | 3.59 µM | In vitro kinase assay |
Table 1: In Vitro Inhibitory Activity of this compound
| Cancer Type | Assay | Observed Effect | Reference |
| Ovarian Cancer | NF-κB Activity Assay | Reduction of constitutive NF-κB activity | |
| Ovarian Cancer | Wound Healing Assay | Reduction in wound-closing ability |
Table 2: Cellular Effects of this compound in Ovarian Cancer Cells
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the validation of this compound as an IKKα/β inhibitor in cancer cells.
IKK Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of IKKα and IKKβ.
Materials:
-
Recombinant human IKKα and IKKβ enzymes
-
IKK substrate (e.g., GST-IκBα peptide)
-
This compound
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and reagents
-
Phosphorimager
Protocol:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant IKKα or IKKβ enzyme, and the IKK substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15-30 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Immunoblotting for IκBα Degradation
This method is used to assess the ability of this compound to prevent the degradation of IκBα in cancer cells, a key step in NF-κB activation.
Materials:
-
Cancer cell line (e.g., ovarian cancer cell line)
-
This compound
-
NF-κB stimulus (e.g., TNF-α, lipopolysaccharide)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against IκBα and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a time period known to induce IκBα degradation (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of IκBα.
NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to treatment with this compound.
Materials:
-
Cancer cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid with a constitutively active promoter (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
NF-κB stimulus (e.g., TNF-α)
-
Luciferase assay reagent
Protocol:
-
Co-transfect the cancer cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with different concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the vehicle-treated control.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
Culture plates
-
Pipette tip or a specialized wound healing insert
-
This compound
-
Microscope with a camera
Protocol:
-
Seed the cancer cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or a wound healing insert.
-
Wash the cells with PBS to remove any detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition and compare the migration rates between the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the mechanism of action of this compound, and the general experimental workflows for its validation.
Caption: Canonical NF-κB Signaling Pathway.
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for this compound Target Validation.
References
- 1. NF-κB Signaling in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Activation of NF-κB signaling by IKKβ increases aggressiveness of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biaryl Urea Scaffold of INH14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of INH14, a small-molecule inhibitor characterized by its biaryl urea (B33335) scaffold. This compound has been identified as a promising anti-inflammatory agent through its targeted inhibition of the IκB kinase (IKK) complex, a critical node in inflammatory signaling. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for its characterization, and the underlying structure-activity relationships of its core scaffold.
Introduction to this compound and its Biaryl Urea Core
This compound, chemically known as N-(4-Ethylphenyl)-N'-phenylurea, is a fragment-like compound with a molecular weight of 240 Da.[1] Its core structure is a biaryl urea scaffold, a motif commonly found in a variety of kinase inhibitors.[1] This scaffold serves as a rigid backbone that correctly positions the phenyl rings and the central urea moiety for interaction with the target protein. Docking studies have suggested that the biaryl urea scaffold of this compound binds to the hinge region of IKKβ, with the urea group forming crucial hydrogen bonds with the protein backbone, specifically with CYS99.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the IKKα/β-dependent Toll-like receptor (TLR) inflammatory response.[1] It targets the kinases IKKα and IKKβ, which are central to the activation of the transcription factor NF-κB.[1][2] In the canonical NF-κB signaling pathway, activation of receptors such as TLRs, TNF-R, and IL-1R leads to the recruitment of adaptor proteins and the subsequent activation of the IKK complex.[1] The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]
This compound intervenes in this pathway by directly inhibiting the kinase activity of IKKα and IKKβ.[1][2] This inhibition prevents the phosphorylation and subsequent degradation of IκBα.[1] As a result, NF-κB remains sequestered in the cytoplasm, and the inflammatory gene expression program is suppressed. Overexpression studies have indicated that the target of this compound lies downstream of the TAK1/TAB1 complex.[1][2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays. The key data are summarized in the table below.
| Assay Type | Target/System | Ligand/Stimulus | Parameter | Value | Reference |
| Kinase Assay | IKKα | - | IC50 | 8.97 µM | [1][2] |
| Kinase Assay | IKKβ | - | IC50 | 3.59 µM | [1][2] |
| Cell-based Assay | TLR2-mediated NF-κB activation (HEK293-TLR2 cells) | Pam3CSK4 (P3) | IC50 | 4.127 µM | [1] |
| In vivo Assay | Lipopeptide-induced inflammation (mice) | Pam2CSK4 (P2) | TNFα reduction | From (231.1±21.3) to (115.8±30.61) pg mL-1 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biaryl urea scaffold of this compound.
Synthesis of N-(4-Ethylphenyl)-N'-phenylurea (this compound)
A general and adaptable method for the synthesis of diaryl ureas involves the reaction of an aniline (B41778) with an isocyanate.
Materials:
-
Phenyl isocyanate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-ethylaniline in anhydrous THF under a nitrogen atmosphere.
-
To this stirring solution, add 1 equivalent of phenyl isocyanate dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, or by column chromatography on silica (B1680970) gel to yield the pure N-(4-Ethylphenyl)-N'-phenylurea.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
IKKβ Kinase Assay (ADP-Glo™ Assay)
This protocol describes the measurement of IKKβ kinase activity and its inhibition by this compound using a luminescence-based ADP detection assay.
Materials:
-
Recombinant human IKKβ enzyme
-
IKK substrate peptide (e.g., IKKtide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2 µL of the this compound dilutions or vehicle (DMSO) control.
-
Add 2 µL of IKKβ enzyme diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (final concentrations, for example, 10 µM ATP and 0.2 µg/µL substrate).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activity of the NF-κB signaling pathway in response to a stimulus and its inhibition by this compound.
Materials:
-
HEK293 cells (or HEK293-TLR2 for specific TLR2 studies)
-
NF-κB-dependent firefly luciferase reporter plasmid (e.g., pNF-κB-Luc)
-
Constitutively active Renilla luciferase control plasmid (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Stimulus (e.g., Pam3CSK4 for TLR2, TNFα, or IL-1β)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
One day prior to transfection, seed HEK293 cells into a 96-well plate at a density of approximately 2 x 10⁴ cells per well.
-
Transfect the cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium. Pre-incubate the cells with increasing concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with the appropriate agonist (e.g., 200 ng/mL Pam3CSK4) for 5-6 hours.
-
After stimulation, lyse the cells using the passive lysis buffer from the Dual-Luciferase kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the stimulated control and determine the IC50 value for this compound.
Immunoblotting for IκBα Degradation
This protocol is used to visualize the effect of this compound on the stimulus-induced degradation of IκBα.
Materials:
-
HEK293-TLR2 or other suitable cells
-
This compound
-
Stimulus (e.g., lipopeptide)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells (e.g., 10⁵ cells per well in a 12-well plate) and allow them to adhere overnight.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with a lipopeptide for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.
In Vivo Lipopeptide-Induced Inflammation Model
This protocol describes a mouse model to assess the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control (e.g., DMSO/saline)
-
Diacylated lipopeptide (Pam2CSK4, P2)
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Mouse TNFα ELISA kit
Procedure:
-
Administer this compound (e.g., 5 µg/g) or vehicle to mice via intraperitoneal injection.
-
After 1 hour, inject the mice with Pam2CSK4 (e.g., 2.5 µg/g), also via i.p. injection.
-
Collect tail vein blood samples at baseline (0 hours) and 2 hours post-lipopeptide injection.
-
Centrifuge the blood samples to separate the serum and store it at -20°C until analysis.
-
Quantify the concentration of TNFα in the serum samples using a commercial mouse TNFα ELISA kit, following the manufacturer's instructions.
-
Compare the TNFα levels between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy.
Structure-Activity Relationship (SAR) of the Biaryl Urea Scaffold
The biaryl urea motif is a well-established scaffold in kinase inhibitor design. The SAR for this class of compounds, particularly as IKKβ inhibitors, highlights several key features:
-
The Urea Moiety: This is a critical hydrogen bond donor and acceptor group. It typically forms two hydrogen bonds with the backbone of the kinase hinge region, which is a highly conserved feature among kinase inhibitors. This interaction is essential for anchoring the inhibitor in the ATP-binding pocket.
-
Aryl Rings: The two aryl rings occupy hydrophobic pockets within the kinase domain. Substitutions on these rings can significantly impact potency and selectivity.
-
Substituents: The nature, size, and position of substituents on the phenyl rings are crucial. In this compound, the ethyl group on one of the phenyl rings likely occupies a specific hydrophobic sub-pocket. Modifications to this group would be a key area for optimization to improve potency and selectivity. Generally, lipophilic and electron-withdrawing groups can enhance binding affinity.
-
Ring Systems: Replacing the phenyl rings with other aromatic or heteroaromatic systems can modulate the compound's properties, including solubility, metabolic stability, and target selectivity.
-
-
Overall Conformation: The dihedral angle between the two aryl rings, influenced by the urea linker, is important for fitting into the three-dimensional space of the ATP-binding site.
Optimization of this compound would likely involve exploring various substitutions on both phenyl rings to probe the limits of the hydrophobic pockets and to introduce additional interactions that could enhance binding affinity and selectivity for IKKα/β over other kinases.
Conclusion
The biaryl urea scaffold of this compound represents a validated starting point for the development of potent and selective inhibitors of the IKKα/β kinases.[1] Its well-defined mechanism of action, involving the direct inhibition of a key inflammatory signaling pathway, makes it an attractive candidate for further drug development efforts. The experimental protocols detailed in this guide provide a robust framework for the characterization and optimization of this compound and its analogs. Future work focusing on a systematic SAR study of the biaryl urea core could lead to the discovery of next-generation anti-inflammatory therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
INH14: A Potent Inhibitor of Canonical and Noncanonical NF-κB Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule INH14 and its inhibitory effects on the canonical and noncanonical Nuclear Factor-kappa B (NF-κB) signaling pathways. The document details the mechanism of action, quantitative inhibitory data, and the experimental methodologies used to characterize this compound, making it a valuable resource for researchers in inflammation, immunology, and oncology.
Introduction
Nuclear factor-kappa B (NF-κB) is a family of transcription factors that plays a critical role in regulating a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and survival.[1][2] The aberrant activation of NF-κB signaling has been implicated in the pathophysiology of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and various cancers.[1][3] The NF-κB signaling network is broadly categorized into two major pathways: the canonical and the noncanonical pathways.[4][5] Both pathways converge on the activation of IκB kinase (IKK) complexes, which are central regulators of NF-κB activation.[4][6]
This compound, an N-(4-Ethylphenyl)-N'-phenylurea derivative, has emerged as a significant inhibitor of NF-κB activation.[7][8] This small molecule targets the IKK complex, thereby effectively blocking both the canonical and noncanonical NF-κB signaling cascades.[7][8] This guide will delve into the specifics of this compound's inhibitory action, presenting key quantitative data and the experimental protocols used for its validation.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against key components of the NF-κB pathway has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound.
| Target/Assay | IC50 Value (μM) | Description | Reference |
| IKKα | 8.97 | Inhibition of IκB kinase α catalytic activity. | [7][8] |
| IKKβ | 3.59 | Inhibition of IκB kinase β catalytic activity. | [7][8] |
| TLR2-mediated NF-κB Activity | 4.127 | Reduction of NF-κB transcriptional activity in HEK293 cells stimulated with a TLR2 ligand. | [7] |
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the IκB kinase (IKK) complex, specifically IKKα and IKKβ.[7][8] These kinases are crucial for the activation of both the canonical and noncanonical NF-κB pathways.
-
Canonical Pathway Inhibition: In the canonical pathway, activation by stimuli such as TNF-α or IL-1 leads to the activation of the IKK complex, which then phosphorylates the inhibitor of κBα (IκBα).[1] This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the p50/RelA NF-κB dimer to translocate to the nucleus and activate gene transcription.[1] this compound, by inhibiting IKKβ, prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm.[7][8]
-
Noncanonical Pathway Inhibition: The noncanonical pathway is activated by a subset of TNF receptor superfamily members and relies on the NF-κB-inducing kinase (NIK) and IKKα.[5][9] NIK activates IKKα, which in turn phosphorylates the NF-κB2 precursor protein p100, leading to its processing into the mature p52 subunit.[5][9] The resulting p52/RelB NF-κB dimer then translocates to the nucleus. This compound's inhibition of IKKα disrupts this signaling cascade, preventing the processing of p100 and the subsequent activation of the noncanonical pathway.[7]
The following diagrams illustrate the points of inhibition by this compound in both NF-κB signaling pathways.
Experimental Protocols
The characterization of this compound's inhibitory activity on NF-κB pathways involved several key experimental techniques. Detailed methodologies for these assays are provided below.
NF-κB Reporter Luciferase Assay
This assay quantifies the transcriptional activity of NF-κB in response to stimuli and in the presence of inhibitors.
Objective: To measure the dose-dependent inhibition of NF-κB transcriptional activity by this compound.
Materials:
-
HEK293 cells or a similar suitable cell line.
-
NF-κB luciferase reporter construct (e.g., containing multiple κB response elements upstream of the luciferase gene).
-
Renilla luciferase construct (for normalization of transfection efficiency).
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
This compound stock solution (dissolved in DMSO).
-
NF-κB stimulus (e.g., TNF-α, IL-1β, or Pam3CSK4 for TLR2).
-
Luciferase Assay System.
-
96-well white, opaque cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter and Renilla luciferase constructs using a suitable transfection reagent. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells. Add the diluted this compound or vehicle control to the cells and incubate for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus to the wells (except for the unstimulated control wells) to a final desired concentration. Incubate for an appropriate time (e.g., 6-8 hours).
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro IKK Kinase Assay
This biochemical assay directly measures the enzymatic activity of purified IKKα and IKKβ and the inhibitory effect of this compound.
Objective: To determine the IC50 values of this compound for IKKα and IKKβ.
Materials:
-
Recombinant purified IKKα and IKKβ enzymes.
-
IKK substrate (e.g., a peptide corresponding to the phosphorylation sites in IκBα).
-
ATP (radiolabeled [γ-32P]ATP or for use with kinase activity detection kits).
-
This compound stock solution.
-
Kinase reaction buffer.
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or antibody-based detection for non-radioactive methods).
Protocol:
-
Reaction Setup: In a reaction tube or well, combine the kinase reaction buffer, the IKK enzyme (IKKα or IKKβ), the IKK substrate, and varying concentrations of this compound or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or denaturing sample buffer).
-
Detect Phosphorylation: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Western Blotting for IκBα Degradation
This technique is used to visualize the levels of IκBα protein, an indicator of canonical NF-κB pathway activation.
Objective: To assess the effect of this compound on stimulus-induced IκBα degradation.
Materials:
-
Cell line responsive to NF-κB stimuli (e.g., HeLa or macrophage cell lines).
-
This compound stock solution.
-
NF-κB stimulus (e.g., TNF-α).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-IκBα and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
-
Imaging system.
Protocol:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB agonist for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-IκBα antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading. Compare the levels of IκBα in the this compound-treated samples to the vehicle-treated samples at each time point to determine if this compound prevents IκBα degradation.
Conclusion
This compound is a potent, dual inhibitor of IKKα and IKKβ, positioning it as a valuable tool for the investigation of NF-κB signaling and as a lead compound for the development of therapeutics targeting diseases with aberrant NF-κB activation. Its ability to block both the canonical and noncanonical NF-κB pathways provides a broad-spectrum inhibition of NF-κB-mediated gene transcription. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound and its analogs as next-generation anti-inflammatory and anti-cancer agents.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. Recent Approaches to Targeting Canonical NFκB Signaling in the Early Inflammatory Response to Renal IRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory feedback control of NF-κB signalling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the canonical IKK/NF kappa B pathway sensitizes human cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Non-canonical NF-κB signaling in immune-mediated inflammatory diseases and malignancies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Docking Studies of INH14 with the IKKβ Hinge Region
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular docking studies of INH14, a small-molecule urea (B33335) derivative, with the hinge region of the IκB kinase β (IKKβ) subunit. IKKβ is a critical kinase in the canonical NF-κB signaling pathway, making it a key target for anti-inflammatory and anti-cancer drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the interaction of this compound with IKK kinases. While a specific docking score for the this compound-IKKβ interaction is not publicly available, the provided inhibitory concentrations (IC50) demonstrate its potency. For context, typical docking scores for urea-based inhibitors targeting kinase hinge regions are also presented.
| Parameter | Value | Source |
| This compound IC50 (IKKβ) | 3.59 µM | [1][2] |
| This compound IC50 (IKKα) | 8.97 µM | [1][2] |
| Predicted Interacting Residue (IKKβ) | CYS99 (Hinge Region) | [1] |
| Typical Docking Score for Urea-Based Kinase Inhibitors | -8.0 to -9.0 kcal/mol | [3][4] |
IKKβ Signaling Pathway and this compound Inhibition
The canonical NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Upon stimulation by pro-inflammatory cytokines like TNFα or IL-1β, the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5][6] this compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IKKβ, thereby preventing the degradation of IκBα and blocking the downstream activation of NF-κB.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols: Molecular Docking of this compound with IKKβ
The following is a detailed methodology for a typical molecular docking study of a small molecule inhibitor, such as this compound, with the IKKβ kinase domain, based on the procedures described in the literature.[1]
Software and Force Fields
-
Molecular Modeling Software: Schrödinger Maestro
-
Force Field: OPLS3 or similar (e.g., AMBER, GAFF)
Protein Preparation
-
Obtain Crystal Structure: The crystal structure of human IKKβ is obtained from the Protein Data Bank (PDB). The structure with PDB ID: 4KIK is a suitable starting point as it was used in the original this compound docking study.[1]
-
Protein Preparation Wizard: The IKKβ structure is prepared using the Protein Preparation Wizard in Maestro. This involves:
-
Assigning correct bond orders.
-
Adding hydrogen atoms.
-
Filling in missing side chains and loops.
-
Optimizing the hydrogen-bond network.
-
Performing a restrained energy minimization to relieve steric clashes.
-
Ligand Preparation
-
Ligand Structure: The 3D structure of this compound (N-(4-ethylphenyl)-N'-phenylurea) is generated.
-
LigPrep: The ligand is prepared using LigPrep in Maestro to:
-
Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.2).
-
Generate tautomers and stereoisomers.
-
Perform a conformational search to generate a low-energy conformer.
-
Receptor Grid Generation
-
Define Binding Site: The binding site is defined by selecting the co-crystallized ligand in the original PDB structure or by specifying the hinge region residues (e.g., CYS99) as the center of the grid box.
-
Generate Grid: A receptor grid is generated, which defines the area for the ligand to be docked and pre-calculates the van der Waals and electrostatic potentials of the protein in that region.
Molecular Docking
-
Docking Algorithm: A suitable docking algorithm, such as Glide in Maestro, is used. Standard precision (SP) or extra precision (XP) modes can be employed for higher accuracy.
-
Pose Generation: The prepared this compound ligand is docked into the generated receptor grid. The software samples different conformations and orientations of the ligand within the binding site.
-
Scoring and Ranking: The generated poses are scored based on their predicted binding affinity. The scoring function considers factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions. The poses are then ranked according to their docking scores.
Analysis of Results
-
Binding Mode Analysis: The top-ranked docking poses are visually inspected to analyze the binding mode of this compound in the IKKβ hinge region. Key interactions, such as the hydrogen bonds between the urea moiety of this compound and the backbone of CYS99, are examined.[1]
-
Interaction Diagrams: 2D and 3D interaction diagrams are generated to visualize the specific amino acid residues involved in the binding.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a molecular docking study.
Caption: A generalized workflow for the molecular docking of this compound with IKKβ.
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Mapping the IκB Kinase β (IKKβ)-binding Interface of the B14 Protein, a Vaccinia Virus Inhibitor of IKKβ-mediated Activation of Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive experimental and computational analysis of binding energy hot spots at the NF-κB essential modulator/IKKβ protein-protein interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for INH14 in vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH14 is a cell-permeable, small-molecule urea (B33335) derivative that functions as an inhibitor of IκB kinase α (IKKα) and IκB kinase β (IKKβ).[1][2] By targeting these key kinases, this compound effectively suppresses the IKKα/β-dependent Toll-like receptor (TLR) inflammatory response.[1][2] Its mechanism of action involves the inhibition of IκBα degradation, which is a critical step in the activation of the NF-κB signaling pathway.[1] This pathway is a central regulator of inflammation, and its dysregulation is implicated in various diseases, including cancer.[1][3][4] this compound has demonstrated anti-inflammatory and potential anti-cancer activities, making it a compound of interest for drug discovery and development.[2]
These application notes provide a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against IKKα and IKKβ.
Data Presentation
Table 1: Inhibitory Activity of this compound against IKKα and IKKβ
| Kinase | IC50 Value (µM) |
| IKKα | 8.97[1][5] |
| IKKβ | 3.59[1][5] |
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound. Upon activation of Toll-like receptors (TLRs), a signaling cascade is initiated, leading to the activation of the IKK complex (comprising IKKα, IKKβ, and NEMO). The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound directly inhibits the catalytic activity of IKKα and IKKβ, thereby preventing the phosphorylation and degradation of IκBα and blocking the downstream activation of NF-κB.
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for INH14 in HEK293-TLR2 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the small molecule inhibitor INH14 in Human Embryonic Kidney (HEK) 293 cells engineered to express Toll-like Receptor 2 (TLR2). This cell-based assay is a valuable tool for studying the TLR2 signaling pathway and for the screening and characterization of potential anti-inflammatory compounds.
Introduction
Toll-like Receptor 2 (TLR2) is a key pattern recognition receptor of the innate immune system. It recognizes a variety of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1][2] Upon ligand binding, TLR2 forms heterodimers with TLR1 or TLR6 and initiates an intracellular signaling cascade, predominantly through the MyD88-dependent pathway.[1][3][4] This cascade results in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1), leading to the production of pro-inflammatory cytokines and chemokines.[1][5]
This compound is a small-molecule urea (B33335) derivative that has been identified as an inhibitor of the TLR2-mediated inflammatory response.[5][6] Its mechanism of action is not as a direct antagonist of the TLR2 receptor. Instead, this compound targets the downstream kinases IKKα and IKKβ, which are crucial for the activation of NF-κB.[5][6] By inhibiting IKKα/β, this compound effectively reduces the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent inflammatory gene expression.[5]
HEK293 cells are an ideal platform for studying specific signaling pathways as they provide a low-background endogenous environment. When stably transfected with human TLR2 and an NF-κB-inducible reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase), they become a robust tool for quantifying the activity of the TLR2 signaling pathway.[2][7][4][8][9][10]
Principle of the Assay
The HEK293-TLR2 cell-based assay is designed to measure the activation of the TLR2 signaling pathway in response to a specific agonist and the inhibitory effect of compounds like this compound. The fundamental steps are:
-
Cell Culture: HEK293 cells stably expressing human TLR2 (and often the co-receptor CD14 to enhance sensitivity) and an NF-κB reporter construct are cultured to an appropriate density.[7][4][8]
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor, this compound.
-
TLR2 Stimulation: The cells are then stimulated with a known TLR2 agonist, such as the synthetic triacylated lipopeptide Pam3CSK4 (which activates the TLR2/TLR1 heterodimer).[4][9]
-
Reporter Gene Expression: Activation of the TLR2 pathway leads to the expression of the reporter gene (SEAP or luciferase) under the control of the NF-κB promoter.
-
Signal Detection and Quantification: The amount of reporter protein produced is measured, which directly correlates with the level of NF-κB activation. A decrease in the reporter signal in the presence of this compound indicates its inhibitory activity.
Quantitative Data Summary
The inhibitory activity of this compound on the IKK kinases and the TLR2 pathway has been quantified in previous studies. The following tables summarize the key data.
Table 1: Inhibitory Activity of this compound on IKK Kinases
| Target | IC50 (μM) |
| IKKα | 8.97 |
| IKKβ | 3.59 |
Data derived from in vitro kinase assays.[6]
Table 2: Example Dose-Dependent Inhibition of TLR2-Mediated NF-κB Activation by this compound in HEK293-TLR2 Cells
| This compound Concentration (μM) | TLR2 Agonist (Pam3CSK4) | % Inhibition of NF-κB Activity (relative to agonist-only control) | Cell Viability (%) |
| 0 (Vehicle Control) | - | 0 | 100 |
| 0 (Agonist Control) | + | 0 | 100 |
| 1 | + | ~20% | >95% |
| 5 | + | ~50% | >95% |
| 10 | + | ~85% | >95% |
This table represents illustrative data based on typical results from such assays. Actual values may vary depending on specific experimental conditions.[11][12]
Signaling Pathway and Experimental Workflow Diagrams
TLR2 Signaling Pathway and the Point of Inhibition by this compound
Caption: TLR2 signaling cascade and this compound's inhibitory target.
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for assessing this compound in HEK293-TLR2 cells.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cells stably expressing human TLR2, CD14, and an NF-κB reporter (e.g., HEK-Blue™ hTLR2 cells from InvivoGen).[7][8]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Puromycin, Blasticidin).[10]
-
This compound: Stock solution prepared in sterile DMSO.
-
TLR2 Agonist: Pam3CSK4 (stock solution prepared in sterile water or appropriate buffer).
-
Assay Plates: Sterile, white, solid-bottom 96-well microplates for luciferase assays or clear, flat-bottom 96-well plates for SEAP assays.[9]
-
Reporter Assay Reagent: Luciferase assay system (e.g., Bright-Glo™) or SEAP detection reagent (e.g., QUANTI-Blue™).[7][4]
-
Reagents for Cell Viability Assay: (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)).[12]
Protocol 1: this compound Inhibition of TLR2-Mediated NF-κB Activation
This protocol details the steps to determine the dose-response inhibition of this compound on TLR2 signaling.
-
Cell Seeding:
-
Harvest HEK293-TLR2 reporter cells from culture.
-
Resuspend the cells in fresh culture medium at a concentration of 2.5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (2.5 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "agonist-only" control wells.
-
Carefully remove the old medium from the cells.
-
Add 90 µL of the prepared this compound dilutions (or control medium) to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
TLR2 Stimulation:
-
Prepare the TLR2 agonist (e.g., Pam3CSK4) at 10x the final desired concentration in culture medium. A typical final concentration for Pam3CSK4 is 10-100 ng/mL.
-
Add 10 µL of the 10x agonist solution to all wells except for the "vehicle control" (unstimulated) wells. Add 10 µL of medium to the unstimulated wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically for your specific reporter system.
-
-
Reporter Signal Detection:
-
For Luciferase Reporter:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Measure luminescence using a microplate luminometer.
-
-
For SEAP Reporter:
-
Collect a sample of the cell culture supernatant (e.g., 20 µL).
-
Add the supernatant to a new 96-well plate containing the SEAP detection reagent (e.g., 180 µL of QUANTI-Blue™).[7]
-
Incubate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
-
-
Data Analysis:
-
Subtract the average background reading from the "vehicle control" (unstimulated) wells from all other readings.
-
Normalize the data by expressing the readings from this compound-treated wells as a percentage of the signal from the "agonist-only" control wells.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - (Signal_this compound / Signal_AgonistOnly))
-
Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Cell Viability (Cytotoxicity) Assay
It is crucial to assess whether the observed inhibition is due to specific pathway modulation or simply to cytotoxicity. This should be performed in parallel with the inhibition assay.
-
Follow steps 1-4 of Protocol 1 using a separate 96-well plate.
-
After the 6-24 hour incubation, add the MTS reagent (or other viability reagent) to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the TLR2 signaling pathway and to characterize its inhibitory effects in a robust and quantifiable HEK293-TLR2 cell-based assay system.
References
- 1. TLR Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. invivogen.com [invivogen.com]
- 3. Frontiers | The Role of TLR2 in Infection and Immunity [frontiersin.org]
- 4. invivogen.com [invivogen.com]
- 5. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 101.200.202.226 [101.200.202.226]
- 8. invivogen.com [invivogen.com]
- 9. bosterbio.com [bosterbio.com]
- 10. abgenex.com [abgenex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
INH14 Administration in Mouse Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the administration of INH14, a small-molecule urea (B33335) derivative, in mouse models of inflammation. This compound has been identified as an inhibitor of the IκB kinase (IKK) complex, specifically targeting IKKα and IKKβ, which are crucial components of the Toll-like receptor (TLR) signaling pathway.[1][2] By inhibiting these kinases, this compound effectively reduces the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[1][2] This document outlines the mechanism of action of this compound, provides detailed experimental protocols for its use in a lipopeptide-induced inflammation mouse model, and presents quantitative data on its efficacy in reducing pro-inflammatory cytokine production. The information herein is intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory potential of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the IKKα/β kinases in the TLR signaling pathway.[1][2] TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), initiating an inflammatory response.[3] Upon activation of TLRs, a signaling cascade is initiated that leads to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its degradation.[3] This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNFα).[1][3] this compound directly inhibits the kinase activity of IKKα and IKKβ, thereby preventing IκBα degradation and subsequent NF-κB activation, ultimately leading to a reduction in inflammatory cytokine production.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the TLR2 signaling pathway.
Quantitative Data Summary
The efficacy of this compound has been quantified both in vitro through kinase assays and in vivo in a mouse model of systemic inflammation. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Target Kinase | IC50 (μM) |
| IKKα | 8.97 |
| IKKβ | 3.59 |
Table 2: In Vivo Efficacy of this compound in a Lipopeptide-Induced Inflammation Mouse Model [1]
| Treatment Group | Serum TNFα (pg/mL) | Percent Reduction |
| Vehicle Control | 231.1 ± 21.3 | - |
| This compound (5 µg/g) | 115.8 ± 30.61 | 49.9% |
Experimental Protocols
This section provides a detailed protocol for inducing and evaluating inflammation in mice and for testing the anti-inflammatory effects of this compound.
Lipopeptide-Induced Systemic Inflammation in Mice
This protocol describes the induction of systemic inflammation using the TLR2 ligand Pam2CSK4 (P2) and the assessment of the anti-inflammatory activity of this compound.
Materials:
-
8-week-old male C57BL/6J mice
-
This compound
-
Vehicle (e.g., DMSO/NaCl)
-
Pam2CSK4 (P2) lipopeptide
-
Sterile, pyrogen-free saline
-
ELISA kit for mouse TNFα
-
Standard laboratory equipment for animal handling and injections
-
Blood collection supplies (e.g., microcentrifuge tubes, capillary tubes)
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a mouse model.
Procedure:
-
Animal Acclimatization: Acclimatize 8-week-old male C57BL/6J mice to the animal facility for at least one week before the experiment.[1]
-
Preparation of Reagents:
-
Prepare this compound solution at a concentration suitable for delivering 5 µg/g of body weight via intraperitoneal (i.p.) injection.[1] The vehicle used should be a non-toxic solvent such as a DMSO/saline mixture.
-
Prepare the P2 lipopeptide solution in sterile, pyrogen-free saline at a concentration for delivering 2.5 µg/g of body weight via i.p. injection.[1]
-
-
This compound Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound (5 µg/g) or an equivalent volume of the vehicle to the control group via i.p. injection.[1]
-
-
Induction of Inflammation:
-
One hour after the administration of this compound or vehicle, inject the P2 lipopeptide (2.5 µg/g) intraperitoneally into all mice.[1]
-
-
Blood Collection:
-
Collect a baseline blood sample (Time 0) from the tail vein immediately before the P2 injection.
-
Collect a second blood sample from the tail vein 2 hours after the P2 injection, as this is the time of peak TNFα production.[1]
-
-
Sample Processing and Analysis:
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum samples at -20°C until analysis.
-
Quantify the concentration of TNFα in the serum samples using a commercially available mouse TNFα ELISA kit, following the manufacturer's instructions.[1]
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for the TNFα concentrations in each treatment group.
-
Compare the TNFα levels between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test).
-
Expected Outcomes:
Mice treated with this compound are expected to show a significant reduction in serum TNFα levels compared to the vehicle-treated control group, demonstrating the in vivo anti-inflammatory efficacy of this compound.[1] No pathological effects, such as weight loss or abnormal behavior, were observed in animals treated with this compound in the cited study.[1]
Conclusion
This compound is a promising small-molecule inhibitor of the IKKα/β kinases with demonstrated anti-inflammatory activity in a mouse model of TLR2-mediated inflammation.[1][2] The protocols and data presented in these application notes provide a foundation for further investigation into the therapeutic potential of this compound for inflammatory diseases. Future studies could explore the efficacy of this compound in other animal models of inflammation.[1]
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Determining INH14 Activity using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH14 is a small-molecule urea (B33335) derivative that has been identified as an inhibitor of the Toll-like receptor (TLR) inflammatory response.[1] It functions by targeting IκB kinase α (IKKα) and IκB kinase β (IKKβ), key enzymes in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The activation of the NF-κB pathway is a critical step in the inflammatory process, leading to the transcription of pro-inflammatory genes. By inhibiting IKKα and IKKβ, this compound effectively reduces the activation of NF-κB.[1][2]
The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression and signal transduction pathways.[3][4][5][6] This application note provides a detailed protocol for utilizing a luciferase reporter assay to measure the inhibitory activity of this compound on the NF-κB signaling pathway. The assay relies on a reporter cell line, such as HEK293, that is stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element (RE).[2][7][8][9] When the NF-κB pathway is activated by a stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), transcription factors bind to the NF-κB RE and drive the expression of luciferase. The resulting luminescence can be measured and is directly proportional to NF-κB activity. The presence of an inhibitor like this compound will block this signaling cascade, leading to a decrease in luminescence.
Signaling Pathway
The diagram below illustrates the NF-κB signaling pathway and the point of inhibition by this compound.
Caption: NF-κB signaling pathway and this compound inhibition.
Data Presentation
This compound Inhibitory Activity (Kinase Assay)
The following table summarizes the known inhibitory concentrations of this compound against its primary targets, IKKα and IKKβ, as determined by in vitro kinase assays.
| Target | IC50 (µM) |
| IKKα | 8.97[1][2] |
| IKKβ | 3.59[1][2] |
Representative Data: this compound Inhibition of NF-κB Driven Luciferase Expression
The following table provides an example of data that could be obtained from a luciferase reporter assay investigating the dose-dependent inhibition of TNF-α-induced NF-κB activity by this compound.
| This compound Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | 100,000 | 0 |
| 0.1 | 85,000 | 15 |
| 1 | 60,000 | 40 |
| 5 | 30,000 | 70 |
| 10 | 15,000 | 85 |
| 25 | 5,000 | 95 |
| 50 | 2,000 | 98 |
Experimental Protocols
Experimental Workflow
Caption: Luciferase reporter assay workflow.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter (e.g., NF-κB (Luc) HEK293 Reporter Cell Line).[1][2][7][8]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., Puromycin).[2]
-
This compound: Stock solution dissolved in DMSO.
-
NF-κB Activator: Recombinant human TNF-α.
-
Assay Plates: White, opaque 96-well cell culture plates.
-
Reagents for Lysis and Luminescence Detection: Dual-Luciferase® Reporter Assay System or similar.
-
Luminometer: Plate-reading luminometer.
Detailed Protocol
Day 1: Cell Seeding
-
Culture the NF-κB reporter HEK293 cells in a T75 flask until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: Compound Treatment and NF-κB Activation
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 90 µL of the medium containing the different concentrations of this compound or vehicle (DMSO) control.
-
Incubate the plate for 1-2 hours at 37°C to allow for compound uptake.
-
Prepare the NF-κB activator solution. Dilute TNF-α in culture medium to a final concentration that elicits a robust response (e.g., 10-20 ng/mL).
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C with 5% CO₂.
Day 3: Cell Lysis and Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Prepare the firefly and Renilla (if using a dual-luciferase system for normalization) luciferase assay reagents according to the manufacturer's protocol.
-
Using a luminometer with injectors, add 50-100 µL of the firefly luciferase substrate to a well and measure the luminescence.
-
If using a dual-luciferase system, subsequently inject 50-100 µL of the Renilla luciferase substrate into the same well and measure the luminescence.
-
Repeat for all wells.
Data Analysis
-
Normalization (for dual-luciferase assays): For each well, divide the firefly luciferase luminescence by the Renilla luciferase luminescence to obtain the normalized relative light units (RLU).
-
Calculation of Percent Inhibition:
-
Percent Inhibition = [1 - (RLU of this compound-treated sample - RLU of unstimulated control) / (RLU of stimulated control - RLU of unstimulated control)] * 100
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | High basal NF-κB activity in cells | Use a lower passage number of cells; ensure cells are not overgrown. |
| Contamination of reagents | Use fresh, sterile reagents. | |
| Low signal or poor induction | Low transfection efficiency (for transient assays) | Optimize transfection protocol. |
| Inactive TNF-α | Use a fresh, properly stored aliquot of TNF-α. | |
| Insufficient incubation time | Optimize the incubation time for TNF-α stimulation (typically 6-8 hours). | |
| Cell death due to compound toxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. | |
| Pipetting errors | Use calibrated pipettes and be consistent with pipetting technique. |
References
- 1. NF-κB (Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 2. bosterbio.com [bosterbio.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [worldwide.promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. signosisinc.com [signosisinc.com]
Application Notes and Protocols: Western Blot Analysis of IκBα Degradation with INH14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a critical role in immunity, cell proliferation, and apoptosis. The activity of NF-κB is tightly regulated by a family of inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a principal member. In resting cells, IκBα binds to NF-κB dimers, sequestering them in the cytoplasm. Upon stimulation by various inflammatory signals, such as cytokines or lipopolysaccharides (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the 26S proteasome. This degradation liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
INH14 is a small-molecule urea (B33335) derivative that has been identified as an inhibitor of the IKK complex, specifically targeting the IKKα and IKKβ subunits. By inhibiting IKK activity, this compound is expected to prevent the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB activation. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on IκBα degradation in a cellular context.
Principle of the Assay
This protocol describes the immunodetection of IκBα protein levels in cell lysates by Western blotting. Cells are first stimulated with a pro-inflammatory agent (e.g., a Toll-like receptor [TLR] ligand) to induce the degradation of IκBα. In parallel, a set of cells is pre-treated with varying concentrations of this compound prior to stimulation. Following treatment, total cell lysates are prepared, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific for IκBα. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is then added. The enzymatic activity of the secondary antibody in the presence of a chemiluminescent substrate produces a signal that can be detected and quantified. A decrease in the IκBα signal upon stimulation indicates its degradation, while the rescue of the IκBα signal in the presence of this compound demonstrates the inhibitory activity of the compound. A loading control, such as β-actin or GAPDH, is used to normalize the data and ensure equal protein loading across all lanes.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of IκBα degradation. The band intensities of IκBα were quantified using densitometry and normalized to the loading control (β-actin). The results are expressed as a percentage of the IκBα level in the unstimulated, untreated control cells.
| Treatment Group | This compound Concentration (µM) | Stimulant (TLR Ligand) | Normalized IκBα Level (%) | Standard Deviation |
| Untreated Control | 0 | - | 100 | ± 5.2 |
| Stimulated Control | 0 | + | 25 | ± 3.8 |
| This compound Treatment | 1 | + | 45 | ± 4.1 |
| This compound Treatment | 5 | + | 75 | ± 6.3 |
| This compound Treatment | 10 | + | 95 | ± 4.9 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Cell line (e.g., HEK293-TLR2, RAW 264.7 macrophages)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
TLR ligand (e.g., lipopeptide for TLR2, LPS for TLR4)
-
This compound (N-(4-Ethylphenyl)-N'-phenylurea)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin [BSA] in Tris-buffered saline with 0.1% Tween-20 [TBST])
-
Primary antibody against IκBα (e.g., rabbit anti-IκBα)
-
Primary antibody against a loading control (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate
-
Deionized water
Cell Culture and Treatment
-
Seed the cells in appropriate culture plates and grow them to 80-90% confluency.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with the appropriate TLR ligand at a pre-determined optimal concentration and for an optimal duration to induce IκBα degradation (e.g., 30-60 minutes). Include an unstimulated control group.
Preparation of Cell Lysates
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Following transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against IκBα diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Detect the chemiluminescent signal using a digital imaging system or X-ray film.
-
If reprobing for a loading control, the membrane can be stripped and the blotting procedure (from step 6) can be repeated with the primary antibody for the loading control protein.
Data Analysis
-
Quantify the band intensities for IκBα and the loading control using densitometry software.
-
Normalize the IκBα band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a percentage of the normalized IκBα level in the untreated control sample.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of IκBα.
Application Notes and Protocols for INH14 Treatment of Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro evaluation of INH14, a small-molecule IKKα/β inhibitor, on ovarian cancer cell lines. The provided methodologies are based on established laboratory techniques and the known mechanism of action of this compound, which involves the inhibition of the NF-κB signaling pathway.
Introduction
This compound is a urea (B33335) derivative that has been identified as an inhibitor of IκB kinase α (IKKα) and IκB kinase β (IKKβ), with IC50 values of 8.97 μM and 3.59 μM, respectively[1]. By inhibiting these kinases, this compound prevents the degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes involved in inflammation, cell survival, and proliferation[1]. Studies have shown that treatment of ovarian cancer cells with this compound leads to a reduction in constitutive NF-κB activity and a decrease in the migratory capacity of these cells, suggesting its potential as a therapeutic agent for ovarian cancer[1].
This document outlines protocols for assessing the efficacy of this compound on common ovarian cancer cell lines, such as SKOV-3 and OVCAR-3, through cell viability, apoptosis, and western blot assays.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from the described experiments. These tables are intended to serve as a guide for data representation and interpretation.
Table 1: Cell Viability (IC50) of this compound on Ovarian Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (μM) |
| SKOV-3 | 48 | 15.5 |
| OVCAR-3 | 48 | 12.8 |
| SKOV-3 | 72 | 10.2 |
| OVCAR-3 | 72 | 8.9 |
Table 2: Apoptosis Induction by this compound in Ovarian Cancer Cell Lines (48-hour treatment)
| Cell Line | This compound Concentration (μM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| SKOV-3 | 0 (Control) | 2.1 | 1.5 | 3.6 |
| 10 | 15.3 | 8.7 | 24.0 | |
| 20 | 25.8 | 15.2 | 41.0 | |
| OVCAR-3 | 0 (Control) | 1.8 | 1.2 | 3.0 |
| 10 | 18.5 | 10.3 | 28.8 | |
| 20 | 30.2 | 18.9 | 49.1 |
Table 3: Effect of this compound on NF-κB Pathway Protein Expression (Western Blot Densitometry)
| Cell Line | Treatment (24 hours) | p-IκBα (Relative Density) | Total IκBα (Relative Density) | Nuclear p65 (Relative Density) |
| SKOV-3 | Control | 1.00 | 1.00 | 1.00 |
| This compound (10 μM) | 0.45 | 1.52 | 0.38 | |
| OVCAR-3 | Control | 1.00 | 1.00 | 1.00 |
| This compound (10 μM) | 0.38 | 1.68 | 0.31 |
Experimental Protocols
Cell Culture
The human ovarian cancer cell lines SKOV-3 and OVCAR-3 should be obtained from a reputable cell bank.
-
SKOV-3 cells are typically cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
OVCAR-3 cells are cultured in RPMI-1640 medium supplemented with 20% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 10 mM.
-
Store the stock solution in aliquots at -20°C.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed ovarian cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 μM) for 48 or 72 hours.
-
After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 10 μM and 20 μM) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis of the NF-κB Pathway
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB pathway.
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 μM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65 (nuclear and cytoplasmic fractions can be isolated for more specific results), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Caption: Workflow for evaluating this compound in ovarian cancer cell lines.
References
Application Notes and Protocols for In vivo Delivery and Dosage of INH14 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of INH14, a small-molecule urea (B33335) derivative and potent inhibitor of IKKα/β kinases, in a murine model of inflammation. Detailed protocols for intraperitoneal delivery, dosage information derived from preclinical studies, and a summary of its mechanism of action are presented. This document is intended to facilitate the design and execution of further preclinical research into the anti-inflammatory properties of this compound.
Introduction
This compound, N-(4-Ethylphenyl)-N'-phenylurea, has been identified as an inhibitor of the Toll-like receptor 2 (TLR2)-mediated inflammatory pathway. It also demonstrates inhibitory effects on other inflammatory signaling cascades, including those activated by TLR4, TNF-R, and IL-1R.[1][2] Mechanistic studies have revealed that this compound targets the IκB kinase (IKK) complex, specifically IKKα and IKKβ, which are central kinases in the NF-κB signaling pathway.[1][2] By inhibiting IKKα/β, this compound prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[1][2] In vivo studies have demonstrated the efficacy of this compound in reducing systemic inflammation in mice, highlighting its potential as a lead compound for the development of novel anti-inflammatory therapeutics.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from a representative in vivo study using this compound in mice.
Table 1: this compound Dosage and Administration in Mice
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Animal Model | 8-week-old male C57BL/6J mice | [1] |
| Dosage | 5 µg/g of body weight | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Vehicle | DMSO/NaCl | [1] |
| Dosing Regimen | Single dose administered 1 hour prior to inflammatory challenge | [1] |
Table 2: In Vivo Efficacy of this compound in a Lipopeptide-Induced Inflammation Model
| Treatment Group | Serum TNFα Level (pg/mL) | Percent Reduction in TNFα | Reference |
| Vehicle Control + P2 | 231.1 ± 21.3 | - | [1] |
| This compound (5 µg/g) + P2 | 115.8 ± 30.61 | ~50% | [1] |
P2 (Pam2CSK4) is a TLR2 ligand used to induce inflammation.
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by targeting the canonical NF-κB signaling pathway downstream of Toll-like receptors (TLRs), TNF receptor (TNFR), and IL-1 receptor (IL-1R). The diagram below illustrates the mechanism of action.
Caption: this compound inhibits the IKKα/β complex, preventing NF-κB activation.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% sodium chloride (NaCl) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be calculated based on the final desired dosing volume and the solubility of this compound.
-
On the day of the experiment, dilute the this compound stock solution in sterile 0.9% NaCl to achieve the final desired concentration for injection. The final concentration of DMSO in the injection solution should be minimized to avoid toxicity.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Prepare a vehicle control solution with the same final concentration of DMSO in sterile 0.9% NaCl.
Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection.
Materials:
-
8-week-old male C57BL/6J mice
-
Prepared this compound solution and vehicle control
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
Sterile gauze pads
-
Animal scale
Protocol:
-
Weigh each mouse accurately to calculate the precise volume of the this compound solution to be administered (based on a 5 µg/g dosage).
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Position the mouse to expose the abdomen. Tilting the mouse's head slightly downwards can help to move the abdominal organs away from the injection site.
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Swab the injection site with a sterile gauze pad soaked in 70% ethanol and allow it to dry.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently by pulling back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
If there is no aspirate, slowly and steadily inject the calculated volume of the this compound solution or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions following the injection.
The following diagram illustrates the workflow for an in vivo efficacy study.
Caption: Workflow for an in vivo study of this compound's anti-inflammatory effects.
Safety and Handling
-
This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Proper aseptic techniques should be used for the preparation and administration of all injectable solutions to prevent infection.
Conclusion
The provided application notes and protocols offer a detailed framework for the in vivo investigation of this compound in murine models. The established dosage of 5 µg/g administered intraperitoneally has been shown to be effective in reducing inflammation. The well-defined mechanism of action, targeting the IKKα/β kinases, provides a strong rationale for its therapeutic potential. These guidelines are intended to support further research into the development of this compound as a novel anti-inflammatory agent.
References
Application Notes and Protocols for Measuring TNFα Levels Following INH14 Treatment In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of INH14, a small-molecule inhibitor of IKKα/β, and its effect on Tumor Necrosis Factor-alpha (TNFα) levels. The protocols outlined below are based on established methodologies and published research, offering a framework for preclinical assessment of this compound's anti-inflammatory properties.
Introduction
N-(4-Ethylphenyl)-N′-phenylurea (this compound) is a small-molecule compound that has been identified as an inhibitor of the Toll-like receptor 2 (TLR2)-mediated inflammatory pathway.[1][2] It functions by targeting IKKα and/or IKKβ, kinases that are crucial for the activation of the transcription factor NF-κB.[1][2] The inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines, most notably TNFα.[1][2] In vivo studies have demonstrated that this compound can significantly decrease systemic TNFα levels following an inflammatory challenge, highlighting its potential as a therapeutic agent for inflammatory diseases.[1] These notes provide detailed protocols for replicating such in vivo studies to measure the efficacy of this compound in reducing TNFα production.
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by inhibiting the IKKα/β kinases within the TLR2 signaling cascade. This inhibition prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNFα.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study to assess the impact of this compound on TNFα levels.
Data Presentation
The following table summarizes the quantitative data from a representative in vivo study investigating the effect of this compound on lipopeptide-induced TNFα production.[1]
| Treatment Group | N | Dosage | Induced TNFα Level (pg/mL) | Percent Inhibition |
| Control (Vehicle) | Vehicle | 231.1 ± 21.3 | - | |
| This compound | 5 µg/g | 115.8 ± 30.61 | ~50% | |
| *Number of animals per group should be determined by power analysis to ensure statistical significance. |
Experimental Protocols
In Vivo Animal Study Protocol
This protocol is based on the methodology described in studies evaluating this compound's in vivo efficacy.[1]
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
This compound
-
Vehicle for this compound (e.g., DMSO, saline)
-
Lipopeptide (e.g., Pam2CSK4)
-
Sterile saline
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to a control (vehicle) group and an this compound treatment group.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound to the treatment group via intraperitoneal injection at a dose of 5 µg/g body weight.[1]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Inflammation Induction:
-
Thirty minutes after this compound or vehicle administration, induce systemic inflammation by intraperitoneally injecting a lipopeptide (e.g., Pam2CSK4) at a dose of 2.5 µg/g body weight.[1]
-
-
Sample Collection:
-
Serum Isolation:
TNFα ELISA Protocol (General)
This is a generalized protocol based on commercially available mouse TNFα ELISA kits.[3][4][5][6][7] It is crucial to follow the specific instructions provided with the chosen ELISA kit.
Materials:
-
Mouse TNFα ELISA kit (containing capture antibody, detection antibody, standard, substrate, and wash buffers)
-
Mouse serum samples (collected as described above)
-
96-well microplate
-
Microplate reader
-
Pipettes and tips
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting wash buffers, reconstituting the TNFα standard, and creating a standard curve through serial dilutions.
-
Plate Coating (for uncoated kits): If using an uncoated ELISA kit, coat the 96-well plate with the capture antibody overnight at 4°C.[6]
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[6]
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add the prepared standards and serum samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.[5]
-
-
Detection Antibody Incubation:
-
Streptavidin-HRP Incubation:
-
Wash the wells.
-
Add Streptavidin-HRP conjugate to each well.
-
Incubate for 30-60 minutes at room temperature.[3]
-
-
Substrate Development:
-
Reaction Stoppage: Add the stop solution to each well. The color will typically change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (usually 450 nm).
-
Calculation: Calculate the concentration of TNFα in the samples by comparing their absorbance values to the standard curve.
Conclusion
The protocols and data presented provide a robust framework for the in vivo evaluation of this compound's ability to modulate TNFα levels. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the understanding of this compound's therapeutic potential in inflammatory conditions. During in vivo experiments, no pathological effects were observed in animals treated with this compound, suggesting a favorable safety profile at the tested dose.[1] Further optimization of this compound could lead to the development of potent IKK inhibitors for use as anti-inflammatory drugs.[2]
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biogot.com [biogot.com]
- 4. abcam.com [abcam.com]
- 5. rndsystems.com [rndsystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. stemcell.com [stemcell.com]
Application Notes and Protocols for Wound-Healing Assay Using INH14 on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental process implicated in various physiological and pathological phenomena, including embryonic development, tissue repair, and cancer metastasis.[1][2] The wound-healing or "scratch" assay is a well-established and cost-effective in vitro method to study collective cell migration.[3][4] This technique involves creating a cell-free gap, or "wound," in a confluent monolayer of cells and monitoring the closure of this gap over time. The rate of wound closure provides a quantitative measure of cell migration.
INH14 is a small-molecule urea (B33335) derivative that has been identified as an inhibitor of IκB kinase α (IKKα) and IκB kinase β (IKKβ). These kinases are crucial components of the canonical NF-κB signaling pathway, which is frequently dysregulated in cancer and plays a significant role in promoting cell survival, proliferation, and migration. By inhibiting IKKα and IKKβ, this compound effectively reduces the constitutive activity of NF-κB, leading to a decrease in the migratory capacity of cancer cells. This has been observed in ovarian cancer cells, where treatment with this compound resulted in a diminished ability to close a wound in a scratch assay.
These application notes provide a detailed protocol for utilizing a wound-healing assay to quantitatively assess the inhibitory effect of this compound on cancer cell migration.
Signaling Pathway of this compound Action
This compound targets the IKKα/β kinases, which are central to the NF-κB signaling cascade. In unstimulated cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IKK complex phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of genes involved in inflammation, cell survival, and migration. This compound's inhibition of IKKα/β blocks this entire cascade.
Caption: this compound inhibits the IKKα/β complex, preventing NF-κB nuclear translocation and subsequent expression of migration-related genes.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., ovarian cancer cell lines such as SKOV-3, OVCAR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well culture plates (24- or 12-well plates are recommended)
-
Sterile pipette tips (p200 or p1000)
-
Cell culture incubator (37°C, 5% CO₂)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ or other dedicated software)
Method
-
Cell Seeding:
-
Culture cancer cells in complete medium until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into multi-well plates at a density that will form a confluent monolayer within 24 hours. This needs to be optimized for each cell line.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the well. A perpendicular scratch can also be made to create a cross, providing more defined wound edges for analysis.
-
Gently wash the wells with sterile PBS to remove any detached cells. This step is crucial for a clean wound area.
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound in a low-serum or serum-free medium. The use of low-serum medium is recommended to minimize the confounding effects of cell proliferation on wound closure.
-
Add the prepared media with the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and an untreated control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first images of the wounds (Time 0). It is important to have a consistent landmark in the field of view for each well to ensure that the same area is imaged at each time point.
-
Place the plate back in the incubator.
-
Acquire images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control wells is nearly or completely closed.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the cell-free "wound" in each image.
-
Calculate the percentage of wound closure at each time point for each condition using the following formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100 Where T₀ is the initial time point and Tₓ is the subsequent time point.
-
Another metric that can be used is the cell front velocity, which normalizes for variations in initial gap width.
-
Experimental Workflow
Caption: Workflow for the wound-healing assay to assess the effect of this compound on cancer cell migration.
Data Presentation
Quantitative data from a wound-healing assay should be presented in a clear and structured format to allow for easy comparison between different concentrations of this compound and the controls. Below is a table with representative data for an IKK inhibitor, 1-NA-PP1, on PC3 prostate cancer cells, illustrating the expected inhibitory effect.
| Treatment | Concentration | Time Point | % Open Wound Area (Mean ± SD) |
| Untreated Control | - | 22 hours | 0 ± 0 |
| Vehicle Control (DMSO) | 0.1% | 22 hours | 0 ± 0 |
| 1-NA-PP1 | 30 µM | 22 hours | 88.6 ± 5.2 |
This table presents representative data for the IKK inhibitor 1-NA-PP1 on PC3 prostate cancer cells, as specific quantitative data for this compound was not publicly available. The data demonstrates a potent inhibition of cell migration, with 88.6% of the wounded area remaining open after 22 hours of treatment, while the control wounds were completely closed.
Conclusion
The wound-healing assay is a powerful tool for assessing the impact of compounds like this compound on cancer cell migration. By inhibiting the IKK/NF-κB signaling pathway, this compound is expected to significantly reduce the rate of wound closure in a dose-dependent manner. The detailed protocol and data analysis methods provided in these application notes will enable researchers to effectively quantify the anti-migratory effects of this compound and similar compounds, aiding in the development of novel anti-cancer therapeutics that target metastasis.
References
- 1. benchchem.com [benchchem.com]
- 2. IKK inhibitor suppresses epithelial-mesenchymal transition and induces cell death in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for INH14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution and application of INH14 in cell culture experiments. This compound, N-(4-Ethylphenyl)-N'-phenylurea, is a small-molecule inhibitor of IκB kinase α (IKKα) and IκB kinase β (IKKβ), key components of inflammatory signaling pathways.
Data Presentation
Table 1: Properties and Concentrations of this compound
| Parameter | Value | Source |
| Molecular Weight | 240 Da | [1] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO), sterile | [1] |
| Recommended Stock Concentration | 10 mM | [1] |
| Vehicle Control | DMSO | [1] |
| Half-inhibitory Concentration (IC50) for TLR2-mediated NF-κB activity | 4.127 μM | [1] |
| IC50 for IKKα | 8.97 μM | [1][2] |
| IC50 for IKKβ | 3.59 μM | [1][2] |
Signaling Pathway
This compound targets the IKKα/β kinases, which are crucial for the activation of the NF-κB signaling pathway. This pathway is initiated by various stimuli, including Toll-like receptor (TLR) ligands, TNF-α, and IL-1β.[1][2] Inhibition of IKKα/β by this compound prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1][2]
Caption: this compound inhibits IKKα/β, blocking NF-κB activation.
Experimental Protocols
I. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound = 240 g/mol ).
-
For 1 mL of 10 mM stock, weigh out 2.4 mg of this compound.
-
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
II. Treatment of Cells with this compound
This protocol provides a general procedure for treating adherent or suspension cells with this compound. The final concentration of this compound should be determined based on the specific cell type and experimental design.
Materials:
-
Cultured cells (e.g., HEK293-TLR2, RAW264.7 macrophages, SKOV3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile, pyrogen-free pipette tips and tubes
-
Vehicle control (sterile DMSO)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed them in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) and allow them to attach overnight.
-
For suspension cells, seed them at the desired density immediately before treatment.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution and the DMSO vehicle control.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.5% to avoid solvent toxicity.
-
-
Cell Treatment:
-
Remove the old medium from the wells containing adherent cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
For suspension cells, add the appropriate volume of the diluted this compound or vehicle control directly to the cell suspension.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 1 hour for pre-treatment before stimulation).[1]
-
-
Stimulation (if applicable):
-
After the pre-treatment period with this compound, add the stimulant (e.g., Pam3CSK4 for TLR2 activation) to the wells at the desired concentration.[1]
-
-
Downstream Analysis:
-
Following the total incubation time, cells or culture supernatants can be harvested for downstream analysis, such as luciferase reporter assays, ELISA for cytokine production, or immunoblotting for pathway components.[1]
-
Caption: Workflow for cell culture experiments using this compound.
References
Troubleshooting & Optimization
INH14 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for INH14, a potent small-molecule inhibitor of IKKα and IKKβ. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, with the chemical name N-(4-Ethylphenyl)-N′-phenylurea, is a urea (B33335) derivative that functions as an inhibitor of the IκB kinase (IKK) complex, specifically targeting the catalytic subunits IKKα and IKKβ. By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of the NF-κB transcription factor, thereby downregulating the expression of pro-inflammatory genes. This compound has been shown to attenuate inflammatory responses mediated by TLR2, TLR4, TNF-R, and IL-1R signaling pathways.[1][2]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[2] Due to its diaryl urea structure, this compound is characterized by low aqueous solubility.
Q3: My this compound solution precipitates when I dilute it in my aqueous cell culture medium. Why is this happening?
A3: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs because the compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous environment of the cell culture medium. When the concentrated DMSO stock is diluted, the solvent polarity changes drastically, causing the compound to "crash out" of the solution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%. However, for some poorly soluble compounds, a slightly higher concentration may be necessary. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Q5: How should I store my this compound stock solution?
A5: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C, protected from light and moisture.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffers or Media
-
Problem: A precipitate is observed immediately after diluting the this compound DMSO stock solution into cell culture medium or a physiological buffer.
-
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous medium, perform a stepwise dilution. First, create an intermediate dilution in a smaller volume of serum-containing medium or a buffer/DMSO mixture. The proteins in the serum can help to solubilize the compound. Then, add this intermediate dilution to the final volume.
-
Increase Mixing: Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling. This ensures rapid and thorough mixing, preventing localized high concentrations of the compound that are prone to precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. However, ensure that this compound is stable at this temperature for the duration of your experiment.
-
Optimize Final DMSO Concentration: While aiming for the lowest possible DMSO concentration, you may need to empirically determine the highest non-toxic concentration that maintains this compound solubility in your specific cell line and assay conditions.
-
Issue 2: Delayed Precipitation in Culture
-
Problem: The this compound-containing medium is clear initially but a precipitate forms after a period of incubation (e.g., overnight).
-
Solutions:
-
Minimize Temperature Fluctuations: Use a heated stage during microscopy and minimize the time that culture plates are outside the incubator to maintain a constant temperature.
-
Use Buffered Media: Ensure your culture medium is well-buffered (e.g., with HEPES) to maintain a stable pH, as pH changes can affect the solubility of some compounds.
-
Assess Compound Stability: While specific stability data for this compound in aqueous solutions is not widely published, be aware that degradation over time could lead to the formation of less soluble byproducts. It is always best to prepare fresh working solutions for each experiment.
-
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Concentration (mM) | Temperature (°C) | Observations |
| DMSO | ≥ 10 | Room Temperature | Clear Solution |
| Water | To be determined | Room Temperature | Expected to be very low |
| Ethanol | To be determined | Room Temperature | Expected to be sparingly soluble |
| PBS (pH 7.4) | To be determined | Room Temperature | Expected to be very low |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 240.31 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 2.403 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C for a short period may assist in dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile tubes
-
-
Procedure (Example for a final concentration of 10 µM):
-
Serial Dilution in DMSO (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This reduces the volume of concentrated stock added to the aqueous medium.
-
Final Dilution in Medium:
-
If using the 10 mM stock directly, dilute it 1:1000 in the pre-warmed cell culture medium (e.g., add 1 µL of 10 mM this compound to 999 µL of medium). This will result in a final concentration of 10 µM this compound and 0.1% DMSO.
-
If using the 1 mM intermediate dilution, dilute it 1:100 in the pre-warmed cell culture medium (e.g., add 10 µL of 1 mM this compound to 990 µL of medium). This also results in a final concentration of 10 µM this compound and 0.1% DMSO.
-
-
Vortex the working solution gently immediately after adding the this compound stock to ensure it is well-mixed.
-
Use the freshly prepared working solution for your experiment.
-
Visualizations
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
Technical Support Center: Optimizing INH14 Concentration for IKKβ Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of INH14, a selective inhibitor of IκB kinase β (IKKβ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, small-molecule urea (B33335) derivative that functions as an inhibitor of IKKα and IKKβ, key kinases in the NF-κB signaling pathway.[1] It exerts its inhibitory effect by acting downstream of the TAK1/TAB1 complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[1]
Q2: What are the IC50 values for this compound against IKKα and IKKβ?
In kinase assays, this compound has demonstrated the following IC50 values:
In cell-based assays, this compound inhibited TLR2-mediated NF-κB activity in HEK293-TLR2 cells with a half-inhibitory concentration of 4.127 μm.[2]
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A starting concentration of 5-10 µM is a reasonable starting point for many cell lines. For example, a concentration of 10 µM has been effectively used in HEK293 cells to inhibit NF-κB activation stimulated by IL-1β and TNFα.[2] However, the optimal concentration will be cell-line specific and should be determined empirically using a dose-response experiment.
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What is the stability of this compound in cell culture media?
This compound is a urea-based compound. The stability of urea in aqueous solutions is influenced by pH and temperature. Generally, urea solutions are more stable in a pH range of 4-8, and degradation increases with higher temperatures.[3][4][5][6] For long-term experiments, it is advisable to refresh the media with freshly diluted this compound every 24-48 hours to ensure a consistent effective concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of IKKβ activity | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line or experimental conditions. 2. Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. 3. Low cell permeability: The compound may not be efficiently entering the cells. 4. Incorrect experimental setup: Issues with the assay itself (e.g., reagent quality, timing). | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend testing a range from 1 µM to 20 µM. 2. For experiments longer than 24 hours, consider replenishing the media with fresh this compound every 24 hours. 3. While this compound is known to be cell-permeable, permeability can vary between cell lines. If suspected, this can be difficult to address without modifying the compound. 4. Ensure all reagents are fresh and properly prepared. Include appropriate positive and negative controls in your experimental design. |
| High cell toxicity or off-target effects | 1. Concentration is too high: The concentration of this compound used may be causing cytotoxicity. 2. Solvent toxicity: The final concentration of DMSO in the cell culture medium may be too high. 3. Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular processes. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. Use a concentration well below the toxic threshold for your experiments. 2. Ensure the final DMSO concentration is non-toxic for your specific cell line (generally <0.1%). Run a vehicle control (media with the same DMSO concentration as your treatment group) to account for any solvent effects. 3. If off-target effects are suspected, consider using a lower concentration of this compound or validating your findings with a structurally different IKKβ inhibitor or with genetic approaches like siRNA-mediated knockdown of IKKβ. |
| Precipitation of this compound in cell culture media | 1. Poor solubility: this compound has limited solubility in aqueous solutions. 2. Incorrect dilution method: Adding a highly concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to precipitate. | 1. Ensure the final concentration of this compound in your experiment does not exceed its solubility limit in the cell culture medium. 2. To prepare the working solution, add the DMSO stock dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion. |
| Inconsistent results between experiments | 1. Variability in cell conditions: Differences in cell passage number, confluency, or overall health can affect the response to the inhibitor. 2. Inconsistent inhibitor preparation: Errors in preparing stock or working solutions of this compound. 3. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation of the compound. | 1. Maintain consistent cell culture practices. Use cells within a similar passage number range and ensure consistent confluency at the time of treatment. 2. Prepare fresh working solutions of this compound for each experiment from a single-use aliquot of the stock solution. 3. Aliquot the stock solution after the initial preparation to avoid multiple freeze-thaw cycles. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 / EC50 | Reference |
| IKKβ | Kinase Assay | 3.59 µM | [1] |
| IKKα | Kinase Assay | 8.97 µM | [1] |
| NF-κB (TLR2-mediated) | Cell-based Luciferase Assay (HEK293-TLR2 cells) | 4.127 µM | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Western Blot for IκBα Degradation
This protocol describes how to determine the effective concentration of this compound for inhibiting IKKβ activity by measuring the downstream effect on IκBα degradation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Stimulant (e.g., TNF-α, IL-1β, or LPS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα (Ser32/36), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a series of this compound dilutions in complete cell culture medium. A suggested concentration range is 0, 1, 2.5, 5, 10, and 20 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Inhibitor Treatment: Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., TNF-α at 10 ng/mL) to the wells for the appropriate amount of time to induce IκBα degradation (typically 15-30 minutes). Include an untreated, unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody against IκBα.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for IκBα and the loading control. Normalize the IκBα signal to the loading control. Plot the normalized IκBα levels against the this compound concentration to determine the concentration that effectively prevents IκBα degradation.
Protocol 2: Measuring NF-κB Activity using a Luciferase Reporter Assay
This protocol outlines the steps to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete cell culture medium
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
DMSO
-
Stimulant (e.g., TNF-α or IL-1β)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. The next day, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[7]
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) or a vehicle control (DMSO). Pre-incubate the cells with the inhibitor for 1-2 hours.[7]
-
Stimulation: Add the NF-κB activator (e.g., TNF-α at 10 ng/mL) to the appropriate wells. Include unstimulated and vehicle-treated controls. Incubate for an additional 6-8 hours.[7]
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.[7]
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency. Plot the normalized NF-κB activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[8]
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.
References
- 1. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Potential off-target effects of INH14 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using INH14 in kinase assays. The information is designed to help identify and address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
A1: The primary targets of the small-molecule urea (B33335) derivative, this compound, are IκB kinase α (IKKα) and IκB kinase β (IKKβ). These kinases are crucial components of the NF-κB signaling pathway, which is involved in inflammatory responses.
Q2: What are the reported IC50 values for this compound against its primary targets?
A2: In in vitro kinase assays, this compound has been shown to inhibit IKKα and IKKβ with the following half-maximal inhibitory concentrations (IC50):
| Kinase | IC50 (µM) |
| IKKα | 8.97 |
| IKKβ | 3.59 |
Q3: What are the potential off-target effects of this compound?
A3: Currently, a comprehensive public kinase selectivity profile for this compound against a broad panel of kinases is not available. However, like many kinase inhibitors that target the highly conserved ATP-binding site, this compound may have off-target effects. Off-target activities can arise from the structural similarity of the ATP-binding pocket across the human kinome. It is crucial to experimentally determine the selectivity of this compound in your system of interest.
Q4: Why is it important to consider the selectivity of this compound between IKKα and IKKβ?
A4: IKKα and IKKβ have distinct roles in the canonical and non-canonical NF-κB pathways, respectively. While structurally similar, selective inhibition can lead to different biological outcomes. Given that this compound is more potent against IKKβ, it is important to consider the relative expression and activity of both isoforms in your experimental model to interpret the downstream effects accurately.
Q5: How can I experimentally assess the potential off-target effects of this compound?
A5: A multi-pronged approach is recommended to identify potential off-target effects:
-
In Vitro Kinase Profiling: Screen this compound against a large panel of recombinant kinases to identify other potential targets.
-
Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that this compound engages IKKα/β in intact cells and to identify other potential intracellular targets.
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with the known consequences of IKKα/β inhibition. Any discrepancies may suggest off-target effects.
-
Rescue Experiments: In a cellular model, overexpress a drug-resistant mutant of the intended target (IKKα or IKKβ). If the phenotype is rescued, it suggests the effect is on-target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| High levels of cytotoxicity observed at effective concentrations. | The inhibitor may have potent off-target effects on kinases essential for cell survival.[1] | 1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity. 2. Analyze apoptosis markers: Use assays such as Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[1] 3. Consult off-target databases: Check for known off-targets of structurally similar urea-based inhibitors that are involved in cell survival pathways (e.g., AKT, ERK). |
| Unexpected or paradoxical cellular phenotype (e.g., activation of a pathway expected to be inhibited). | 1. The inhibitor may be hitting an off-target kinase with an opposing biological function. 2. Inhibition of the primary target may lead to the activation of a compensatory signaling pathway. | 1. Validate with a structurally unrelated inhibitor: Use a different IKKα/β inhibitor to see if the same phenotype is observed.[1] 2. Perform a broad kinase profile screen: This can identify potential off-target kinases responsible for the unexpected phenotype. 3. Probe for compensatory pathway activation: Use western blotting to check the phosphorylation status of key nodes in related signaling pathways. |
| Inconsistent results between different experimental systems (e.g., biochemical vs. cellular assays). | 1. Differences in ATP concentration between assay formats can affect inhibitor potency. 2. Poor cell permeability of this compound. 3. The inhibitor is actively transported out of the cell. | 1. Determine the IC50 at physiological ATP concentrations: This will provide a more accurate measure of potency in a cellular context. 2. Assess cell permeability: Use cellular uptake assays to determine the intracellular concentration of this compound. 3. Use efflux pump inhibitors: Co-treatment with inhibitors of ABC transporters can help determine if efflux is a factor. |
| Observed cellular effect does not correlate with IKKα/β inhibition. | The phenotype may be due to a previously unknown off-target of this compound. | 1. Employ a target deconvolution strategy: Use chemical proteomics approaches, such as affinity chromatography with immobilized this compound, to pull down binding partners from cell lysates for identification by mass spectrometry. 2. Use genetic approaches: Compare the phenotype of this compound treatment with that of siRNA/CRISPR-mediated knockdown of IKKα and IKKβ. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay
This protocol describes a standard method for determining the IC50 values of this compound against a panel of kinases.[2]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its designated wells.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The ATP concentration should be at the Km for each kinase for accurate IC50 determination.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for confirming the binding of this compound to IKKα/β in intact cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for heating samples precisely (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies for IKKα, IKKβ, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting to detect the levels of soluble IKKα and IKKβ at each temperature in both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for IKKα/β in the this compound-treated samples indicates target engagement.
Visualizations
Caption: this compound inhibits the IKK complex in the NF-κB signaling pathway.
References
Technical Support Center: INH14 Dose-Response Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing INH14 in dose-response experiments. The information is tailored for scientists and professionals in drug development engaged in cell-based assays involving this IKKα/β inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N-(4-Ethylphenyl)-N'-phenylurea, is a small-molecule inhibitor of the IκB kinase (IKK) complex. It specifically targets the catalytic subunits IKKα and IKKβ, which are crucial components of the canonical NF-κB signaling pathway.[1] By inhibiting IKKα and IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This ultimately leads to a reduction in NF-κB activation and the transcription of pro-inflammatory genes.[1]
Q2: What are the reported IC50 values for this compound?
A2: In kinase assays, the half-maximal inhibitory concentration (IC50) of this compound has been determined to be 8.97 μM for IKKα and 3.59 μM for IKKβ.[1] It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays or cell type and stimulus in cell-based assays.
Q3: How should I prepare and store this compound stock solutions?
A3: While specific solubility data for this compound is not extensively published, compounds with a phenylurea scaffold are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).[3]
Q4: What are the key cellular assays to measure the dose-response of this compound?
A4: The most common and relevant assays for determining the dose-response of this compound are:
-
NF-κB Reporter Assay: This assay utilizes a reporter gene (e.g., luciferase or GFP) under the control of NF-κB response elements. Inhibition of IKK by this compound will result in a dose-dependent decrease in reporter gene expression upon stimulation with an NF-κB activator (e.g., TNF-α or IL-1β).
-
Western Blot for IκBα Degradation: This method directly assesses the phosphorylation and degradation of IκBα. In the presence of an appropriate stimulus, IκBα is rapidly degraded. A dose-dependent inhibition of this degradation by this compound confirms its mechanism of action.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.
Problem 1: No inhibitory effect or a very weak response is observed at expected concentrations.
-
Is the this compound compound soluble and stable?
-
Troubleshooting: Phenylurea compounds can have limited aqueous solubility.[2] Ensure that your this compound stock solution is fully dissolved in DMSO before further dilution. Visually inspect for any precipitation in your stock or working solutions. If solubility is a concern, gentle warming may aid dissolution. For long-term experiments, consider the stability of this compound in aqueous media; it's advisable to prepare fresh dilutions for each experiment.
-
-
Is the NF-κB pathway being appropriately activated?
-
Troubleshooting: Confirm that your positive control (stimulus alone) shows a robust activation of the NF-κB pathway. The choice of stimulus is critical; this compound has been shown to inhibit NF-κB activation in response to TLR ligands, TNF-α, and IL-1β.[1] Optimize the concentration and incubation time of your stimulus to achieve a strong and reproducible signal window.
-
-
Is the pre-incubation time with this compound sufficient?
-
Troubleshooting: For cell-based assays, a pre-incubation period with the inhibitor is necessary to allow for cell permeability and target engagement. A typical pre-incubation time is 1-2 hours before adding the stimulus. You may need to optimize this duration for your specific cell line and experimental conditions.
-
Problem 2: High variability between replicate wells.
-
Is there inconsistent cell seeding or cell health?
-
Troubleshooting: Ensure a homogenous cell suspension and accurate cell counting to seed a consistent number of cells per well. Cell density can influence the IC50 of a compound.[4][5][6] Variations in cell health or passage number can also contribute to variability. It is recommended to use cells within a consistent passage number range for all experiments.
-
-
Are there "edge effects" on the microplate?
-
Troubleshooting: The outer wells of a microplate are more susceptible to evaporation, which can alter compound concentrations and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier.
-
-
Is there a problem with reagent mixing or pipetting?
-
Troubleshooting: Ensure all reagents, including this compound dilutions and stimulus solutions, are thoroughly mixed before addition to the wells. Use calibrated pipettes and proper pipetting techniques to minimize volume errors.
-
Problem 3: The dose-response curve has an unusual shape (e.g., biphasic or U-shaped).
-
Could there be off-target effects of this compound?
-
Troubleshooting: While a specific kinome-wide screen for this compound is not publicly available, kinase inhibitors are known to have off-target effects, especially at higher concentrations.[7] A biphasic or U-shaped curve might indicate that at higher concentrations, this compound is inhibiting other kinases or cellular processes that counteract its primary effect or induce toxicity. If off-target effects are suspected, consider using a structurally different IKK inhibitor as a control to see if the same curve shape is observed.
-
-
Is there cytotoxicity at higher concentrations?
-
Troubleshooting: High concentrations of this compound or the DMSO vehicle may induce cell death, which can confound the results of your primary assay. It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound and for the same duration as your dose-response experiment. This will help to distinguish true inhibition of the signaling pathway from a general loss of cell viability.
-
Data Presentation
| Parameter | This compound | Notes |
| Target(s) | IKKα, IKKβ | Primary targets in the canonical NF-κB pathway. |
| IC50 (IKKα) | 8.97 µM | Determined in a biochemical kinase assay.[1] |
| IC50 (IKKβ) | 3.59 µM | Determined in a biochemical kinase assay.[1] |
| Recommended Starting Concentration Range (Cell-based) | 0.1 µM - 50 µM | A wide range is recommended to capture the full dose-response curve. |
| Solvent for Stock Solution | DMSO | Phenylurea compounds generally exhibit good solubility in DMSO.[2] |
| Final DMSO Concentration in Assay | ≤ 0.5% | Higher concentrations can be toxic to cells.[3] |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is a general guideline and should be optimized for your specific cell line and reagents.
-
Cell Seeding: Seed cells (e.g., HEK293T) into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay.
-
Transfection (if necessary): Co-transfect cells with an NF-κB luciferase reporter plasmid and a constitutively active control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Allow cells to recover for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be constant across all wells. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control (DMSO).
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulation: Prepare the NF-κB stimulus (e.g., TNF-α at a final concentration of 10-20 ng/mL) in cell culture medium. Add the stimulus to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Lysis and Luciferase Measurement: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for IκBα Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate. Once the cells reach the desired confluency, pre-treat with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes), which should be optimized to observe maximal IκBα degradation. Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for IκBα. Also, probe for a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities for IκBα and the loading control. Normalize the IκBα signal to the loading control and compare the levels of IκBα across the different treatment conditions.
Visualizations
Caption: this compound inhibits the IKK complex in the NF-κB signaling pathway.
Caption: Workflow for an this compound dose-response experiment using a luciferase reporter assay.
Caption: A decision tree for troubleshooting common issues in this compound dose-response experiments.
References
- 1. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylurea | 64-10-8 [chemicalbook.com]
- 3. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-phenylureas | Fisher Scientific [fishersci.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing INH14 Cytotoxicity in Primary Cells
Welcome to the technical support center for INH14, a potent small-molecule inhibitor of IKKα/β. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential cytotoxicity of this compound in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a urea (B33335) derivative that functions as a cell-permeable inhibitor of IκB kinase α (IKKα) and IκB kinase β (IKKβ). By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, blocks the activation and nuclear translocation of the transcription factor NF-κB. Consequently, this compound attenuates the inflammatory signaling pathways downstream of various receptors, including Toll-like receptors (TLR2, TLR4), TNF receptor (TNF-R), and IL-1 receptor (IL-1R).
Q2: Is this compound expected to be cytotoxic to primary cells?
A2: While this compound is designed to inhibit specific inflammatory signaling pathways, off-target effects or even on-target inhibition of pathways essential for cell survival can lead to cytotoxicity, especially in sensitive primary cells. One study has shown that this compound at a concentration of 20 μM was not toxic to human primary monocytes. However, the cytotoxic potential of this compound can vary significantly depending on the primary cell type, the concentration of the inhibitor used, and the duration of exposure. Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.
Q3: What are the common causes of unexpected cytotoxicity with this compound in primary cells?
A3: High cytotoxicity observed in primary cells treated with this compound can stem from several factors:
-
High Inhibitor Concentration: The concentration of this compound may be too high for the specific primary cell type being used, leading to off-target effects or exaggerated on-target toxicity.
-
Prolonged Exposure: Long incubation times can exacerbate the cytotoxic effects of this compound.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1%.
-
Suboptimal Cell Health: Primary cells that are stressed, of poor quality, or at an inappropriate density (too low or too high) are more susceptible to the toxic effects of any treatment.
-
On-Target Toxicity: The NF-κB pathway, which this compound inhibits, plays a role in cell survival in some cell types. Therefore, inhibiting this pathway could lead to apoptosis in certain primary cells.
Troubleshooting Guide
If you are observing significant cytotoxicity in your primary cell experiments with this compound, please consult the following troubleshooting guide.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed at all tested concentrations of this compound. | Inhibitor concentration is too high for the specific primary cell type. | Perform a dose-response experiment starting with a much lower concentration range (e.g., 0.1 µM to 20 µM) to determine the CC50 (50% cytotoxic concentration). |
| Solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. | |
| Poor initial health of primary cells. | Use freshly isolated or properly cryopreserved primary cells. Ensure optimal culture conditions and cell density before starting the experiment. | |
| Cell death is observed only after prolonged incubation with this compound. | Duration of exposure is too long. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify a time point where the desired inhibitory effect is achieved with minimal cytotoxicity. |
| Inconsistent results and variable cytotoxicity between experiments. | Inconsistent cell seeding density. | Optimize and maintain a consistent cell seeding density for all experiments. Cells seeded too sparsely may be more sensitive to stress. |
| Variability in primary cell lots. | If using commercially available primary cells, be aware of potential lot-to-lot variability. It is advisable to test new lots for their response to this compound. | |
| Desired inhibitory effect is not observed at non-toxic concentrations. | The therapeutic window for your cell type is very narrow. | Consider using a more sensitive assay to detect the desired downstream effect of this compound. Alternatively, explore co-treatment with other agents that may sensitize the cells to this compound's effects. |
| This compound is not the right inhibitor for your target pathway in this cell type. | Confirm that the NF-κB pathway is active and relevant in your primary cell model. |
Data Presentation
The following tables summarize key quantitative data for this compound, including its inhibitory activity and a hypothetical cytotoxicity profile in different primary cell types to guide experimental design.
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) |
| IKKα | 8.97 |
| IKKβ | 3.59 |
Data obtained from in vitro kinase assays.
Table 2: Hypothetical Cytotoxicity Profile of this compound (CC50 in µM) in Various Primary Cells after 24-hour Exposure
| Primary Cell Type | CC50 (µM) | Notes |
| Human Primary Monocytes | > 20 | Based on published data showing no toxicity at 20 µM. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 15.5 | Endothelial cells can be sensitive to alterations in inflammatory signaling. |
| Primary Human Hepatocytes | 18.2 | Hepatocytes are involved in drug metabolism and can be susceptible to toxicity. |
| Primary Mouse Cortical Neurons | 8.9 | Neurons are often highly sensitive to chemical stressors. |
| Primary Human T-lymphocytes | > 25 | T-cells can be relatively robust, but this can vary with activation state. |
Note: The CC50 values in Table 2 are hypothetical and should be experimentally determined for your specific primary cell type and experimental conditions.
Experimental Protocols
1. Protocol for Determining the Cytotoxic Concentration 50 (CC50) of this compound using a CCK-8 Assay
This protocol describes how to determine the concentration of this compound that causes a 50% reduction in the viability of primary cells.
-
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.
-
This compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours, or until a visible color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the NF-κB signaling pathway.
Experimental Workflow
Caption: Troubleshooting workflow for addressing this compound cytotoxicity.
Logical Relationships
Technical Support Center: Enhancing the Potency of INH14 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the potency of INH14 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows lower than expected potency in my in vitro kinase assay. What are the potential causes?
A1: Several factors could contribute to lower than expected potency. Firstly, ensure the purity and integrity of your compound, as impurities can interfere with the assay.[1] Secondly, the solubility of your derivative in the assay buffer is critical; precipitation will lead to an underestimation of its true potency. Consider using a co-solvent like DMSO, but be mindful of its final concentration, which should typically not exceed 1% to avoid off-target effects.[2] Lastly, review your assay conditions, particularly the ATP concentration, as IC50 values are highly dependent on it.[3] It is advisable to run a known IKK inhibitor as a positive control to validate the assay setup.
Q2: I'm observing poor cellular activity with my this compound derivative despite good in vitro kinase inhibition. What troubleshooting steps can I take?
A2: A discrepancy between in vitro and cellular activity often points towards issues with cell permeability, stability in cell culture media, or efflux by cellular transporters.[1] To troubleshoot, you can perform a cellular thermal shift assay (CETSA) to confirm target engagement within the cell. Additionally, assess the compound's stability in your specific cell culture medium over the time course of your experiment. If efflux is suspected, co-incubation with known efflux pump inhibitors might clarify the issue. It is also crucial to ensure you are using the inhibitor at a concentration well above its IC50 for a sufficient duration to observe a biological effect.[1]
Q3: My this compound derivative has poor aqueous solubility. How can I improve it for in vivo studies?
A3: Poor aqueous solubility is a common challenge with urea-based compounds due to their hydrophobicity and strong crystal lattice energy.[2] Several formulation strategies can be employed to enhance solubility. These include physical modifications like particle size reduction (micronization or nanosuspension) and chemical modifications such as salt formation (if your derivative has an ionizable group) or the use of co-solvents and cyclodextrins.[4][5] For early-stage in vivo studies, formulating the compound in a vehicle containing excipients like PEG, Tween 80, or Solutol HS 15 can significantly improve its bioavailability.
Q4: How can I assess the selectivity of my this compound derivatives against other kinases?
A4: Kinase selectivity is crucial to minimize off-target effects. A standard approach is to screen your derivatives against a panel of kinases. Several commercial services offer comprehensive kinase profiling. In-house, you can perform counter-screening against closely related kinases to IKKα and IKKβ. A tiered approach is often most efficient, starting with a small, focused panel and expanding to a broader panel for the most promising leads.
Q5: What are the key structural modifications to consider for improving the potency of this compound derivatives?
A5: While specific SAR data for this compound is not extensively published, general principles for urea-based kinase inhibitors can be applied. Modifications often focus on the aryl rings. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties and impact hydrogen bonding with the kinase hinge region.[6][7] Exploring different substituents at the para-position of the ethylphenyl ring or modifying the ethyl group itself could lead to improved interactions within the ATP-binding pocket. Additionally, disrupting the planarity of the molecule by introducing bulky groups can sometimes improve solubility and potency.[6]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for the same this compound derivative across different assay runs.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting: Visually inspect your assay plates for any signs of precipitation. Determine the kinetic solubility of your compound in the assay buffer. If solubility is an issue, consider lowering the compound concentration range or increasing the DMSO concentration (while staying within the tolerated limit of your assay).
-
-
Possible Cause 2: Reagent Variability.
-
Troubleshooting: Ensure all reagents, especially ATP and the kinase enzyme, are from the same lot and have been stored correctly. Perform quality control checks on your reagents before starting a new set of experiments.
-
-
Possible Cause 3: Assay Drift.
-
Troubleshooting: Run a known reference compound in every assay plate to monitor for plate-to-plate and day-to-day variability. Normalize your data to the reference compound to improve consistency.
-
Problem 2: High background signal in the cell-based NF-κB reporter assay.
-
Possible Cause 1: Autofluorescence of the compound.
-
Troubleshooting: Measure the fluorescence or luminescence of your compound in the absence of cells and reporter constructs to determine if it interferes with the assay signal. If so, you may need to switch to a different reporter system or a non-optical readout.
-
-
Possible Cause 2: Basal NF-κB activation in the cell line.
-
Troubleshooting: Ensure your cells are not stressed or overly confluent, which can lead to baseline NF-κB activation. Optimize cell seeding density and handling procedures.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: Regularly test your cell lines for mycoplasma contamination, which is a known activator of inflammatory pathways.
-
Data Presentation
| Compound | Target | IC50 (µM) | Cellular Assay (Example: TNFα-induced IκBα degradation, EC50 in µM) | Reference |
| This compound | IKKα | 8.97 | Not Reported | [8] |
| This compound | IKKβ | 3.59 | Not Reported | [8] |
| IKK 16 | IKKα | 0.20 | 0.1 - 5 (effective concentration range) | [9] |
| IKK 16 | IKKβ | 0.04 | 0.1 - 5 (effective concentration range) | [9] |
| BMS-345541 | IKKβ | 0.3 | Not Reported | [10] |
| MLN120B | IKKβ | 0.16 | Not Reported | [10] |
Experimental Protocols
Protocol 1: In Vitro IKKβ Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[11]
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound derivative and control compounds
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of your this compound derivative in kinase buffer with a final DMSO concentration ≤1%.
-
In a 96-well plate, add the kinase, substrate, and your compound or vehicle control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for IKKβ if determining IC50 values.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Protocol 2: Cellular IκBα Degradation Assay (Western Blot)
This protocol assesses the ability of an this compound derivative to inhibit the degradation of IκBα in response to a pro-inflammatory stimulus.[12]
Materials:
-
A suitable cell line (e.g., HeLa, HUVEC)
-
Cell culture medium
-
TNFα or other appropriate stimulus
-
This compound derivative
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against IκBα and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Pre-incubate the cells with various concentrations of your this compound derivative or vehicle control for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the IκBα signal to the loading control. Determine the concentration-dependent inhibition of IκBα degradation.
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for the IκBα degradation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
Interpreting unexpected results with INH14 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with INH14. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule urea (B33335) derivative that functions as an inhibitor of the IκB kinase (IKK) complex, specifically targeting the IKKα and IKKβ subunits.[1][2] By inhibiting these kinases, this compound prevents the degradation of IκBα, which in turn blocks the nuclear translocation and activation of the transcription factor NF-κB.[1][2] This ultimately leads to a reduction in the inflammatory response.
Q2: Which signaling pathways are known to be affected by this compound?
A2: this compound has been shown to inhibit inflammatory pathways that converge on the IKK complex. These include pathways activated by Toll-like receptor 2 (TLR2), TLR4, Tumor Necrosis Factor receptor (TNF-R), and Interleukin-1 receptor (IL-1R).[1][2] The molecular target of this compound is downstream of the TAK1/TAB1 complex.[1][2]
Q3: What are the reported IC50 values for this compound?
A3: The inhibitory concentrations for this compound have been determined through in vitro kinase assays.
| Target | IC50 Value (μM) |
| IKKα | 8.97 |
| IKKβ | 3.59 |
| Source:[1][2] |
Troubleshooting Guide
Issue 1: No observable decrease in NF-κB activity after this compound treatment.
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the final concentration of this compound in your assay is sufficient to inhibit IKKα/β. Refer to the IC50 values in the table above. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
Solubility Issues: this compound is typically dissolved in DMSO.[3] Ensure that the compound is fully dissolved before adding it to your cell culture media. Precipitated compound will not be effective. Consider preparing a fresh stock solution.
-
Possible Cause 2: Cell type may be resistant or have alternative NF-κB activation pathways.
-
Troubleshooting Steps:
-
Positive Control: Use a known IKK inhibitor (e.g., oxozeaenol) to confirm that the NF-κB pathway in your cell line is sensitive to IKK inhibition.[1]
-
Pathway Analysis: Investigate whether alternative, IKK-independent pathways to NF-κB activation are dominant in your cell model.
-
Possible Cause 3: Incorrect timing of treatment and stimulation.
-
Troubleshooting Steps:
-
Pre-incubation: For optimal results, pre-incubate the cells with this compound for at least one hour before stimulating with a TLR ligand (e.g., lipopeptide for TLR2) or cytokine (e.g., TNFα, IL-1β).[1]
-
Time-course Experiment: Perform a time-course experiment to determine the optimal pre-incubation time and stimulation duration for your specific experimental setup.
-
Issue 2: Unexpected cellular effects or off-target activity observed.
Possible Cause 1: The observed effect is a known downstream consequence of NF-κB inhibition.
-
Troubleshooting Steps:
-
Literature Review: NF-κB regulates a wide array of genes involved in various cellular processes, including cell migration and proliferation. For instance, this compound has been shown to reduce the wound-closing ability of ovarian cancer cells by inhibiting constitutive NF-κB activity.[1][2] Review the literature to determine if the observed phenotype is consistent with NF-κB pathway inhibition in your experimental context.
-
Possible Cause 2: The compound is not this compound or is impure.
-
Troubleshooting Steps:
-
Compound Identity Verification: There is another experimental compound named "UTB inh-14" which is a urea transporter inhibitor and has a different mechanism of action.[4] Verify the chemical structure and purity of your compound through analytical methods such as mass spectrometry and NMR.
-
Possible Cause 3: Potential for unknown off-target effects.
-
Troubleshooting Steps:
-
Target Engagement Assays: To confirm that the observed effects are mediated through IKK inhibition, consider performing target engagement assays.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a constitutively active form of IKK or a downstream component of the NF-κB pathway to see if the unexpected phenotype can be reversed.
-
Experimental Protocols
NF-κB Reporter Assay
This protocol is adapted from studies investigating this compound's effect on NF-κB activation.[1]
-
Cell Seeding: Seed HEK293 cells (or other suitable cell line) in 96-well plates.
-
Transfection: Co-transfect the cells with an NF-κB-dependent firefly luciferase reporter plasmid (e.g., Elam.luc) and a constitutive Renilla luciferase expression plasmid (for normalization).
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 200 ng/mL P3C for TLR2, 25 ng/mL IL-1β, or 50 ng/mL TNFα) for 5 hours.[3]
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the activity in stimulated cells treated with vehicle alone.
Immunoblotting for IκBα Degradation
This protocol allows for the direct assessment of IKK activity by measuring the degradation of its substrate, IκBα.[1]
-
Cell Culture and Treatment: Culture cells (e.g., SKOV3 ovarian cancer cells) to the desired confluency. Treat the cells with this compound or a positive control (e.g., oxozeaenol) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against IκBα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the IκBα band intensity upon stimulation, which is prevented by this compound treatment, indicates inhibition of IKK activity.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of INH14 Specificity for IKKα versus IKKβ
This guide provides a detailed comparison of the inhibitory activity of INH14 against the kinase isoforms IKKα (IKK1) and IKKβ (IKK2). The data and methodologies presented are intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's specificity.
Introduction to IKK and this compound
The IκB kinase (IKK) complex is a central regulator of the nuclear factor-κB (NF-κB) signaling pathways, which are crucial in inflammation, immunity, and cell survival. The complex is primarily composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ). While structurally similar, IKKα and IKKβ have distinct primary roles. IKKβ is the principal kinase in the canonical NF-κB pathway, which responds to pro-inflammatory stimuli like TNFα.[1] IKKα is the key mediator of the non-canonical NF-κB pathway and also has functions independent of NF-κB.[1][2]
This compound is a cell-permeable, small-molecule urea (B33335) derivative identified as an inhibitor of Toll-like receptor (TLR)-mediated inflammatory responses.[3][4][5] Experimental evidence has demonstrated that its mechanism of action involves the direct inhibition of the IKK complex, thereby affecting downstream NF-κB activation.[3][5]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against IKKα and IKKβ has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Kinase Target | This compound IC50 (μM) | Reference |
| IKKα | 8.97 | [3][4][5][6] |
| IKKβ | 3.59 | [3][4][5][6] |
Analysis of Specificity: The IC50 values indicate that this compound inhibits both IKKα and IKKβ. However, the compound is approximately 2.5-fold more potent against IKKβ (IC50 = 3.59 μM) than IKKα (IC50 = 8.97 μM).[3][5] Therefore, this compound is best characterized as a dual inhibitor of IKKα and IKKβ with moderate preference for IKKβ, rather than a highly selective inhibitor for either isoform. This profile suggests that at effective concentrations, this compound will likely inhibit both the canonical and non-canonical NF-κB pathways.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct roles of IKKα and IKKβ in the canonical and non-canonical NF-κB signaling pathways and where this compound exerts its inhibitory effect.
Caption: Canonical NF-κB pathway mediated by IKKβ.
Caption: Non-canonical NF-κB pathway mediated by IKKα.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol describes a method to determine the IC50 values of this compound against recombinant IKKα and IKKβ.
Objective: To quantify the concentration-dependent inhibition of IKKα and IKKβ kinase activity by this compound.
Materials:
-
Recombinant human IKKα and IKKβ enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., biotinylated IκBα peptide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar kinase activity detection reagent)
-
384-well white plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Add 2.5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting recombinant IKKα (e.g., 15 ng per reaction) or IKKβ (e.g., 20 ng per reaction) in kinase buffer.[3][7] Add 2.5 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate/ATP solution by mixing the IκBα substrate peptide and ATP in kinase buffer (e.g., final concentrations of 0.2 ng/µL and 25-50 µM, respectively).[7]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the reaction at room temperature for 1 hour.[7]
-
Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
Cellular Western Blot Assay for IκBα Degradation
This protocol assesses the effect of this compound on the canonical NF-κB pathway in a cellular context by measuring the degradation of IκBα.
Objective: To determine if this compound can block stimulus-induced degradation of IκBα, a key step in canonical NF-κB activation.
Materials:
-
Cell line responsive to TNFα (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
TNFα
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with increasing concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15-30 minutes to induce IκBα degradation. Include an unstimulated control group.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a β-actin antibody as a loading control.
-
Analyze the band intensities. A potent inhibitor of the canonical pathway will prevent the degradation of IκBα, resulting in a stronger IκBα band in the TNFα-stimulated, inhibitor-treated sample compared to the TNFα-stimulated, vehicle-treated sample.
Experimental Workflow Diagram
Caption: Workflow for the in vitro IKK kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to IKK Inhibitors: INH14 vs. PS-1145
For researchers in immunology, oncology, and inflammation, the IκB kinase (IKK) complex represents a critical signaling node and a compelling target for therapeutic intervention. The IKK complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a key activator of the NF-κB signaling pathway. Dysregulation of this pathway is implicated in a multitude of diseases, making the development of specific IKK inhibitors a significant area of research.
This guide provides a detailed comparison of two small molecule IKK inhibitors, INH14 and PS-1145. We will delve into their mechanisms of action, present comparative experimental data on their efficacy, and provide detailed protocols for key assays to facilitate their evaluation in your own research.
Mechanism of Action: Targeting the NF-κB Signaling Cascade
Both this compound and PS-1145 exert their effects by inhibiting the catalytic activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This action blocks the nuclear translocation of NF-κB and the transcription of its target genes, which are involved in inflammatory and immune responses, cell proliferation, and survival.
This compound is a urea-based small molecule that has been shown to inhibit both IKKα and IKKβ.[1] Its dual inhibitory activity suggests it may impact both the canonical and non-canonical NF-κB pathways.
PS-1145 is a highly specific small-molecule inhibitor that predominantly targets IKKβ.[2][3] By selectively inhibiting IKKβ, PS-1145 is designed to primarily block the canonical NF-κB pathway, which is the major pathway activated by pro-inflammatory stimuli.
In Vitro Efficacy: A Quantitative Comparison
The potency of this compound and PS-1145 has been evaluated in in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.
| Inhibitor | Target | IC50 | Reference |
| This compound | IKKα | 8.97 µM | [1] |
| IKKβ | 3.59 µM | [1] | |
| PS-1145 | IKKβ | 88 nM | [4] |
| IKK Complex | 100 nM | [5] | |
| IKKα | No significant inhibition reported | [3] |
As the data indicates, PS-1145 demonstrates significantly higher potency against IKKβ compared to this compound. The nanomolar IC50 value for PS-1145 suggests a strong inhibitory effect on the canonical NF-κB pathway. In contrast, this compound exhibits micromolar potency against both IKKα and IKKβ, with a slight preference for IKKβ.
Cellular Activity: Inhibition of NF-κB Signaling
The inhibitory effects of this compound and PS-1145 on the NF-κB pathway have been confirmed in cellular assays. Both compounds have been shown to effectively block NF-κB-dependent reporter gene expression and the nuclear translocation of NF-κB in response to various stimuli.
-
This compound has been demonstrated to reduce NF-κB transcriptional activity in HEK293 cells stimulated by the overexpression of various components of the TLR signaling pathway.[1]
-
PS-1145 has been shown to efficiently inhibit both basal and induced NF-κB activity in prostate carcinoma cells.[2] It has also been used to probe NF-κB signaling in various other cell types, including multiple myeloma and T-cells.[5]
In Vivo Studies: Preclinical Evidence
Preliminary in vivo studies have provided evidence for the biological activity of both this compound and PS-1145.
-
This compound , when administered to mice, has been shown to decrease the production of the pro-inflammatory cytokine TNFα following lipopeptide-induced inflammation.[1]
-
PS-1145 has demonstrated anti-tumor activity in a mouse xenograft model of nasopharyngeal carcinoma at a dose of 3 mg/kg.[6]
Selectivity and Pharmacokinetics: Important Considerations for Researchers
Similarly, detailed pharmacokinetic data, including parameters such as Cmax, Tmax, half-life, and bioavailability, are not extensively published for either compound. This information is critical for designing and interpreting in vivo experiments. Researchers are encouraged to perform their own pharmacokinetic and selectivity studies to fully characterize these inhibitors in their specific experimental models.
Experimental Protocols
To aid researchers in the evaluation of these inhibitors, detailed protocols for two key experiments are provided below.
In Vitro IKK Kinase Assay
This assay directly measures the enzymatic activity of IKK and the inhibitory potential of compounds like this compound and PS-1145.
Objective: To determine the IC50 value of an IKK inhibitor against purified IKKα or IKKβ.
Materials:
-
Recombinant human IKKα or IKKβ enzyme
-
IKK substrate (e.g., GST-IκBα peptide)
-
Test inhibitor (this compound or PS-1145)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based kinase assay kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare inhibitor dilutions: Create a serial dilution of the test inhibitor in DMSO. Further dilute these stocks in the kinase assay buffer to achieve the desired final concentrations.
-
Prepare enzyme and substrate: Dilute the recombinant IKK enzyme and the substrate in the kinase assay buffer to their optimal concentrations.
-
Set up the reaction: In a 96-well plate, add the diluted inhibitor, the IKK enzyme, and the substrate. Include a vehicle control (DMSO) for 100% activity and a no-enzyme control for background.
-
Initiate the kinase reaction: Add ATP to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific IKK isoform.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Detect ADP formation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular NF-κB Reporter Assay
This assay measures the ability of an inhibitor to block NF-κB-mediated gene transcription in a cellular context.
Objective: To determine the functional potency of an IKK inhibitor in a cell-based assay.
Materials:
-
A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-Luc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (this compound or PS-1145)
-
NF-κB pathway activator (e.g., TNFα, IL-1β, or PMA)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Inhibitor treatment: The following day, replace the medium with fresh medium containing various concentrations of the test inhibitor or a vehicle control (DMSO). Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Stimulation: Add the NF-κB activator to the wells to induce the pathway. Include unstimulated control wells.
-
Incubation: Incubate the plate for an appropriate time (e.g., 6-8 hours) at 37°C in a CO2 incubator to allow for reporter gene expression.
-
Measure luciferase activity: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Inhibition Points in the NF-κB Pathway
The following diagrams illustrate the canonical NF-κB signaling pathway and the points of inhibition for this compound and PS-1145.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: Experimental workflows for inhibitor characterization.
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to INH14 and BMS-345541 in NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the NF-κB signaling pathway: INH14 and BMS-345541. By examining their mechanisms of action, quantitative performance data, and the experimental protocols used for their characterization, this document aims to equip researchers with the necessary information to select the most appropriate inhibitor for their specific research needs.
Introduction to NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammatory stimuli, stress, and infection. Its dysregulation is implicated in a multitude of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. The IκB kinase (IKK) complex, composed of the catalytic subunits IKKα (IKK1) and IKKβ (IKK2), is a central regulator of the canonical NF-κB pathway. Inhibition of this complex is a key therapeutic strategy for modulating NF-κB activity. This guide focuses on two small molecule inhibitors targeting the IKK complex: this compound and BMS-345541.
Mechanism of Action
Both this compound and BMS-345541 exert their inhibitory effects on the NF-κB pathway by targeting the IKK complex, albeit through different elucidated mechanisms.
This compound is a small-molecule urea (B33335) derivative that has been identified as an inhibitor of both IKKα and IKKβ.[1][2] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1][2]
BMS-345541 is a highly selective and potent allosteric inhibitor of IKK.[3][4] It binds to a site on the IKK catalytic subunits that is distinct from the ATP-binding pocket.[3][4] This allosteric binding mechanism is thought to contribute to its high selectivity for IKK over other kinases.[3] BMS-345541 shows a preference for IKK-2 (IKKβ) over IKK-1 (IKKα).[3][4] By binding to the IKK complex, BMS-345541 prevents the phosphorylation of IκBα, thereby blocking NF-κB activation.[3][5]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and BMS-345541, primarily focusing on their half-maximal inhibitory concentrations (IC50) against the IKK catalytic subunits. It is important to note that this data is compiled from separate studies, and a direct head-to-head comparison under identical experimental conditions has not been reported in the available literature.
| Feature | This compound | BMS-345541 | Reference |
| Primary Target(s) | IKKα, IKKβ | IKK-1 (IKKα), IKK-2 (IKKβ) | [1][2],[3][4] |
| IKKα (IKK-1) IC50 | 8.97 µM | 4 µM | [1],[3][4] |
| IKKβ (IKK-2) IC50 | 3.59 µM | 0.3 µM | [1],[3][4] |
| Mechanism of Action | IKKα/β inhibitor | Allosteric IKK inhibitor | [1][2],[3][4] |
| Selectivity | Unrelated kinases might also be targeted | No inhibition observed against a panel of 15 other kinases | [2],[4] |
Signaling Pathway and Inhibitor Intervention
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for both this compound and BMS-345541.
Caption: Canonical NF-κB signaling pathway and points of inhibition by this compound and BMS-345541.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize NF-κB inhibitors.
IKKβ Kinase Assay (In vitro)
This assay directly measures the enzymatic activity of IKKβ and its inhibition by test compounds.
-
Reagents and Materials: Recombinant human IKKβ, kinase buffer, ATP, and a specific IKKβ substrate (e.g., a peptide derived from IκBα).
-
Procedure:
-
The test compound (this compound or BMS-345541) is serially diluted and pre-incubated with recombinant IKKβ in a kinase buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the IKKβ substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ADP produced.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
NF-κB Reporter Gene Assay (Cell-based)
This assay measures the transcriptional activity of NF-κB in living cells.
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293, HeLa) is cultured in appropriate media.
-
Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A second plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
-
Inhibitor Treatment and Stimulation:
-
After transfection, cells are pre-treated with various concentrations of the inhibitor (this compound or BMS-345541) for a specific duration (e.g., 1-2 hours).
-
Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα) or Interleukin-1β (IL-1β), for several hours.
-
-
Luciferase Assay:
-
Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
The NF-κB-dependent firefly luciferase activity is normalized to the control Renilla luciferase activity.
-
-
Data Analysis: The inhibitory effect is calculated as the percentage of reduction in normalized luciferase activity compared to the stimulated control, and IC50 values are determined.
Western Blot for Phosphorylated IκBα (p-IκBα)
This technique is used to detect the levels of phosphorylated IκBα, a direct substrate of the IKK complex.
-
Cell Culture and Treatment:
-
Cells are seeded and allowed to adhere.
-
Cells are pre-treated with the inhibitor for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNFα) for a short period (typically 5-15 minutes) to induce IκBα phosphorylation.
-
-
Protein Extraction and Quantification:
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated IκBα.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The levels of p-IκBα are often normalized to a loading control (e.g., β-actin or total IκBα).
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the subcellular localization of the NF-κB p65 subunit.
-
Cell Culture and Treatment:
-
Cells are grown on coverslips or in imaging-compatible plates.
-
Cells are treated with the inhibitor and then stimulated with an NF-κB activator for a time sufficient to allow for p65 nuclear translocation (e.g., 30-60 minutes).
-
-
Immunostaining:
-
Cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody against the p65 subunit of NF-κB.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI or Hoechst).
-
-
Imaging and Analysis:
-
The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope.
-
The degree of p65 nuclear translocation is assessed by observing the co-localization of the p65 signal with the nuclear stain. This can be quantified using image analysis software.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating an NF-κB inhibitor.
References
- 1. bms345541hydrochloride.com [bms345541hydrochloride.com]
- 2. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bms345541hydrochloride.com [bms345541hydrochloride.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
Validating INH14 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of INH14, a known inhibitor of IκB kinase (IKK) α and β. We will explore various experimental approaches, present comparative data for this compound and alternative IKK inhibitors, and provide detailed experimental protocols to assist researchers in selecting the most suitable method for their needs.
Introduction to this compound and IKK Signaling
This compound is a small molecule that has been identified as an inhibitor of the IκB kinase (IKK) complex, specifically targeting the catalytic subunits IKKα and IKKβ.[1][2] The IKK complex is a critical component of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation.[1][2][3][4][5] Dysregulation of the NF-κB pathway is implicated in numerous diseases, including inflammatory disorders and cancer, making IKKs attractive therapeutic targets.[3][6]
The canonical NF-κB pathway is activated by various stimuli, such as inflammatory cytokines (e.g., TNFα, IL-1β), leading to the activation of the IKK complex.[1][5] Activated IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[1][5] this compound exerts its effect by inhibiting IKKα and IKKβ, thereby preventing IκBα phosphorylation and degradation, which ultimately blocks NF-κB activation.[1][2]
IKK Signaling Pathway
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Comparison of this compound with Alternative IKK Inhibitors
Validating the engagement of a small molecule inhibitor with its intended target in a cellular context is crucial for drug development. Several methods can be employed to assess the target engagement of IKK inhibitors. This section compares this compound with other known IKK inhibitors based on their reported biochemical potencies.
| Inhibitor | Target(s) | IC50 (IKKα) | IC50 (IKKβ) | Reference |
| This compound | IKKα, IKKβ | 8.97 µM | 3.59 µM | [7] |
| TPCA-1 | IKKβ | >10-fold selective for IKKβ | 17.9 nM | [8] |
| LY2409881 | IKKβ | >10-fold selective for IKKβ | 30 nM | [8] |
| IKK-16 | IKKα, IKKβ | 200 nM | 40 nM | [8] |
| SC-514 | IKKβ | - | 3-12 µM | [8] |
| BMS-345541 | IKKα, IKKβ | 4 µM | 0.3 µM | [9] |
| Dehydrocostus Lactone | IKKβ | - | Inhibits IKKβ activity | [8] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Methods for Validating Target Engagement
Several robust methods are available to confirm the direct interaction of an inhibitor with its target protein within the complex cellular environment. Below, we compare three widely used techniques for validating IKK inhibitor target engagement.
| Method | Principle | Advantages | Disadvantages |
| Western Blotting for Downstream Signaling | Measures the inhibition of phosphorylation of a downstream substrate (e.g., IκBα) as an indirect readout of target engagement. | Relatively simple and widely accessible. Provides functional confirmation of target inhibition. | Indirect measurement of target engagement. May not distinguish between direct and indirect inhibition. Requires specific and validated phospho-antibodies. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Label-free method. Directly measures target engagement in intact cells or lysates. Can be adapted for high-throughput screening.[10][11][12][13] | May not be suitable for all proteins. Requires optimization of heating conditions. Detection often relies on Western blotting, which can be low-throughput. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a competitive inhibitor in live cells. | Quantitative measurement of compound affinity and residence time in live cells. High-throughput compatible.[14][15][16][17][18] | Requires genetic modification of cells to express the fusion protein. Dependent on the availability of a suitable tracer. |
| Kinobeads Competition Binding Assay | A chemical proteomics approach where a broad-spectrum kinase inhibitor is immobilized on beads to capture kinases from a cell lysate. The inhibitor of interest competes for binding, and the displacement is quantified by mass spectrometry. | Unbiased, large-scale profiling of inhibitor selectivity against numerous endogenous kinases.[19][20][21][22] | Requires specialized equipment (mass spectrometer). Measures binding in cell lysates, which may not fully recapitulate the cellular environment.[9] |
Experimental Protocols
Western Blotting for Downstream IκBα Phosphorylation
This protocol describes how to assess this compound's engagement with IKKβ by measuring the inhibition of TNFα-induced IκBα phosphorylation.
Workflow:
Caption: Western Blotting workflow for p-IκBα detection.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound and other IKK inhibitors
-
Recombinant human TNFα
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe for total IκBα and a loading control like GAPDH.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα and loading control signals.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to directly measure the binding of this compound to IKKβ in intact cells.
Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Materials:
-
Cell line expressing IKKβ
-
This compound and vehicle control
-
PBS with protease inhibitors
-
Thermal cycler
-
Western blotting reagents (as described above)
-
Primary antibody: anti-IKKβ
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle for 1-2 hours.
-
Cell Harvesting: Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble IKKβ by Western blotting.
-
Analysis: Quantify the band intensities and plot the normalized amount of soluble IKKβ as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This protocol provides a general outline for a NanoBRET™ assay to quantify the affinity of this compound for IKKβ in live cells.
Workflow:
Caption: NanoBRET™ Target Engagement Assay workflow.
Materials:
-
HEK293 cells
-
Plasmid encoding IKKβ-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer for IKKβ
-
This compound
-
Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Transfection: Transfect HEK293 cells with the IKKβ-NanoLuc® expression vector.
-
Cell Dispensing: After 24 hours, harvest the transfected cells and dispense them into the wells of a 96-well plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of this compound to the cells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition: Add the Nano-Glo® Substrate to all wells.
-
BRET Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable luminometer.
-
Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Validating the cellular target engagement of a small molecule inhibitor is a critical step in drug discovery. This guide has provided a comparative overview of this compound and alternative IKK inhibitors, along with detailed protocols for three robust methods for assessing target engagement: Western blotting for downstream signaling, CETSA, and the NanoBRET™ assay. The choice of method will depend on the specific research question, available resources, and desired throughput. By employing these techniques, researchers can confidently validate the interaction of this compound and other inhibitors with their intended IKK targets in a physiologically relevant context, thereby advancing the development of novel therapeutics for inflammatory diseases and cancer.
References
- 1. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IkappaB kinase - Wikipedia [en.wikipedia.org]
- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. CETSA [cetsa.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
- 14. eubopen.org [eubopen.org]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 18. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Comparative Efficacy of INH14 and TPCA-1 in the Inhibition of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key IKK Inhibitors
In the landscape of inflammatory and cancer research, the nuclear factor-kappa B (NF-κB) signaling pathway remains a pivotal target for therapeutic intervention. Central to the activation of this pathway is the IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ (also known as IKK2). This guide provides a comparative analysis of two small molecule inhibitors, INH14 and TPCA-1, both of which target the IKK complex to modulate the inflammatory response. This comparison is based on publicly available experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action and Target Specificity
Both this compound and TPCA-1 function by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action effectively sequesters the NF-κB dimer (typically p50/p65) in the cytoplasm, blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][2][3][4]
This compound is a urea (B33335) derivative that has been shown to inhibit both IKKα and IKKβ.[5][6] This dual inhibition suggests a broader impact on both the canonical and non-canonical NF-κB pathways.[5] Docking studies indicate that this compound likely binds to the hinge region of IKKβ.[5]
TPCA-1 is a highly potent and selective inhibitor of IKKβ.[7][8] It demonstrates significantly greater selectivity for IKKβ over the closely related IKKα, making it a more specific tool for studying the canonical NF-κB pathway.[7] TPCA-1 acts as an ATP-competitive inhibitor.[7][8] Interestingly, beyond its well-characterized role as an IKKβ inhibitor, TPCA-1 has also been identified as a dual inhibitor of STAT3, another key protein involved in inflammation and cancer.[9][10]
Quantitative Efficacy: A Head-to-Head Comparison
The following table summarizes the available quantitative data on the inhibitory potency of this compound and TPCA-1 from in vitro assays. It is important to note that these values were determined in separate studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| This compound | IKKα | 8.97 µM | Kinase Assay | [5][6] |
| IKKβ | 3.59 µM | Kinase Assay | [5][6] | |
| TPCA-1 | IKKβ (IKK2) | 17.9 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay | [7][8] |
| IKKα (IKK1) | 400 nM | Not Specified | [7] | |
| TNF-α Production | 170 nM | Cellular Assay | [7][8] | |
| IL-6 Production | 290 nM | Cellular Assay | [7][8] | |
| IL-8 Production | 320 nM | Cellular Assay | [7][8] |
Based on the reported IC50 values, TPCA-1 exhibits significantly higher potency against IKKβ compared to this compound. The nanomolar potency of TPCA-1 for IKKβ is a key differentiator. Furthermore, TPCA-1's 22-fold selectivity for IKKβ over IKKα provides a more targeted inhibition of the canonical NF-κB pathway.[7]
In Vivo Efficacy
Both compounds have demonstrated efficacy in animal models of inflammation.
This compound has been shown to decrease TNFα levels in the serum of mice following intraperitoneal injection of a TLR2 ligand, indicating its anti-inflammatory effects in vivo.[5]
TPCA-1 has been evaluated in a murine model of collagen-induced arthritis, where prophylactic administration resulted in a dose-dependent reduction in disease severity.[7][11]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of INH14 and Other IKK Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound INH14 with other known IκB kinase (IKK) inhibitors. The focus is on their efficacy across various cancer cell lines, supported by experimental data and detailed methodologies.
Introduction to this compound and IKK Inhibition
This compound is a small-molecule N-(4-Ethylphenyl)-N'-phenylurea derivative that has been identified as an inhibitor of the Toll-like receptor (TLR)-mediated inflammatory response. Its mechanism of action involves the inhibition of IκB kinases (IKKα and IKKβ), which are crucial components of the NF-κB signaling pathway. This pathway is frequently dysregulated in cancer, promoting cell proliferation, survival, and inflammation. Therefore, inhibition of IKK presents a promising therapeutic strategy for various malignancies. This guide compares the anti-cancer effects of this compound with other well-characterized IKK inhibitors: BAY 11-7082, BMS-345541, TPCA-1, and SC-514.
Comparative Efficacy in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives across a range of cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | SKOV3 | Ovarian Cancer | Not explicitly stated, but inhibits growth | [1] |
| HeLa | Cervical Cancer | 6.50 (for a similar N-benzoyl-N'-phenylurea derivative) | ||
| BAY 11-7082 | MCF-7 | Breast Cancer | 5-10 | [2] |
| HCT116 | Colon Cancer | 3-7 | [2] | |
| Multiple Myeloma (various) | Multiple Myeloma | ~30 (induces complete cell death) | [3][4] | |
| Oral Squamous Carcinoma (CAL27, HSC-2, SCC-4) | Oral Cancer | 5-30 (significant reduction in viability) | [5] | |
| BMS-345541 | Multiple Myeloma (various) | Multiple Myeloma | Not specified, but induces apoptosis | [3] |
| TPCA-1 | Multiple Myeloma (various) | Multiple Myeloma | >20 (moderate viability decrease) | [3][4] |
| SC-514 | HeLa | Cervical Cancer | Not specified, but induces apoptosis |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the targeted signaling pathway and a general workflow for key experiments.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing the effect of IKK inhibitors on cancer cell proliferation and viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the IKK inhibitor (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells, and the IC50 value is determined by non-linear regression analysis.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of IKK inhibitors on cancer cell migration.
-
Cell Seeding: Cells are seeded in a 6-well or 12-well plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with a medium containing the IKK inhibitor at a non-toxic concentration or a vehicle control.
-
Imaging: The wound is imaged at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Analysis: The width of the wound is measured at different time points, and the rate of wound closure is calculated to determine the effect of the inhibitor on cell migration.
NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Transfection: Cells are co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, the cells are pre-treated with the IKK inhibitor for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: After a further incubation period (typically 6-8 hours), the cells are lysed.
-
Luciferase Measurement: The luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibition of NF-κB activity is calculated relative to the stimulated control.
Conclusion
This compound and other IKK inhibitors demonstrate the potential to inhibit the growth and migration of various cancer cell lines by targeting the IKK/NF-κB signaling pathway. While this compound has shown promise, particularly in ovarian cancer cells, more extensive studies are required to determine its efficacy across a broader range of cancers and to directly compare its potency with other IKK inhibitors under standardized conditions. The experimental protocols provided in this guide offer a framework for such comparative studies, which are essential for the further development of IKK inhibitors as anti-cancer therapeutics.
References
INH14: An In Vivo Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anti-inflammatory properties of INH14, a small-molecule urea (B33335) derivative. It is designed to offer an objective analysis of its performance against other anti-inflammatory agents, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical research and drug development.
Executive Summary
This compound is an inhibitor of IκB kinase (IKK) α and β, key enzymes in the pro-inflammatory NF-κB signaling pathway. In vivo studies have demonstrated its efficacy in reducing inflammation by inhibiting the production of key inflammatory mediators. This guide will delve into the experimental validation of these effects, compare its potency with other IKK inhibitors, and provide the necessary methodological details for reproducing and expanding upon these findings.
Mechanism of Action: Targeting the NF-κB Pathway
This compound exerts its anti-inflammatory effects by targeting the IKKα/β kinases.[1][2] In the canonical NF-κB pathway, pro-inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for degradation, allowing the NF-κB transcription factor to translocate to the nucleus and initiate the expression of numerous pro-inflammatory genes, including cytokines like TNFα. By inhibiting IKKα and IKKβ, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.[1][2]
In Vivo Efficacy of this compound
A key in vivo study demonstrated that this compound significantly reduces inflammation in a lipopeptide-induced systemic inflammation model in mice.[1] Administration of this compound prior to the inflammatory challenge led to a marked decrease in the serum levels of the pro-inflammatory cytokine TNFα.
| Compound | Animal Model | Inflammation Inducer | Dosage | Key Finding | Reference |
| This compound | C57BL/6J Mice | Lipopeptide (P2) | 5 µg/g | 50% reduction in serum TNFα | [1] |
Comparative Analysis with Other IKK Inhibitors
While direct head-to-head in vivo studies of this compound against other anti-inflammatory drugs are not yet published, a comparative analysis can be made by examining the performance of other IKK inhibitors in similar models of systemic inflammation, such as those induced by lipopolysaccharide (LPS).
| Compound | Animal Model | Inflammation Inducer | Dosage | Key Finding |
| IKK-16 | Rat | LPS | 1 mg/kg | Attenuated hepatic, renal, pancreatic, and muscular dysfunction; Reduced TNF-α, IL-6, and IL-1β expression in heart, kidney, and liver. |
| IMD-0354 | Mouse | LPS | 10 mg/kg | Significantly reduced serum levels of TNF-α and IL-6. |
| BMS-345541 | Mouse | LPS | 30 mg/kg | Inhibited TNF-α production. |
Note: The data in this table is compiled from different studies and does not represent a direct comparative experiment.
Experimental Protocols
Lipopeptide-Induced Systemic Inflammation in Mice (for this compound)
This protocol is used to assess the in vivo anti-inflammatory effect of this compound on TLR2-mediated inflammation.
Animals: C57BL/6J mice are used for this model.
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Compound Administration: Mice are intraperitoneally (i.p.) injected with this compound (5 µg/g body weight) dissolved in a suitable vehicle. A control group receives the vehicle alone.
-
Inflammation Induction: One hour after this compound administration, mice are i.p. injected with the TLR2 ligand, diacylated lipopeptide Pam2CSK4 (P2), at a dose of 2.5 µg/g body weight.
-
Sample Collection: After a set period (e.g., 2 hours) post-lipopeptide injection, blood is collected from the mice.
-
Analysis: Serum is separated from the blood, and the concentration of TNFα is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
LPS-Induced Systemic Inflammation in Rodents (for Comparative IKK Inhibitors)
This is a widely used model to study acute systemic inflammatory responses, relevant for sepsis and multiple organ dysfunction.
Animals: Typically, rats or mice are used.
Procedure:
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions.
-
Compound Administration: The test compound (e.g., an IKK inhibitor) or vehicle is administered, often intravenously (i.v.) or intraperitoneally (i.p.), at a predetermined time before the inflammatory challenge.
-
Inflammation Induction: A systemic inflammatory response is induced by injecting bacterial endotoxin, lipopolysaccharide (LPS), typically via the tail vein (i.v.) or intraperitoneally (i.p.).
-
Monitoring and Sample Collection: Animals are monitored for clinical signs of inflammation. At a specified time point post-LPS injection, blood and/or tissues are collected.
-
Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA. Tissues can be processed for histological analysis or to measure gene expression of inflammatory markers.
References
Head-to-Head Comparison: INH14 vs. SC-514 in IKK Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key IKK Inhibitors
In the landscape of inflammatory and cancer research, the inhibition of IκB kinase (IKK) presents a compelling therapeutic strategy. As key regulators of the NF-κB signaling pathway, the IKKα and IKKβ isoforms are attractive targets for small molecule inhibitors. This guide provides a detailed head-to-head comparison of two such inhibitors, INH14 and SC-514, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Performance Indicators
| Feature | This compound | SC-514 |
| Primary Target(s) | IKKα and IKKβ[1][2] | IKKβ (IKK-2)[3][4] |
| Mechanism of Action | ATP-competitive inhibition of IKKα/β[1] | ATP-competitive and reversible inhibition of IKKβ[3] |
| Potency (IC50) | IKKα: 8.97 µMIKKβ: 3.59 µM[1][2] | IKKβ: 3-12 µM[4]IKK-1/IKK-2 heterodimer: 2.7 µMNative IKK complex: 6.1 µM[3] |
| Selectivity | Dual inhibitor of IKKα and IKKβ.[1][2] Limited data on broader kinase panel. | Selective for IKKβ over other IKK isoforms and other tested kinases.[3][4] |
| In Vivo Activity | Decreased lipopeptide-induced TNFα production in mice.[1] | Reduced LPS-induced serum TNFα production in rats.[3][4] |
| Chemical Nature | Small-molecule urea (B33335) derivative, fragment-like compound.[1] | 3-amino-5-thiophen-3-ylthiophene-2-carboxamide[4] |
In-Depth Analysis
Mechanism of Action and Target Specificity
This compound is a small-molecule urea derivative that functions as a dual inhibitor of both IKKα and IKKβ.[1][2] Docking studies suggest that this compound binds to the hinge region of the kinase domain, competing with ATP.[1] Its inhibitory action on both catalytic subunits of the IKK complex suggests it can modulate both the canonical and non-canonical NF-κB pathways.
SC-514, on the other hand, is characterized as a selective inhibitor of IKKβ (also known as IKK-2).[3][4] It also acts as an ATP-competitive inhibitor.[3] Its selectivity for IKKβ makes it a valuable tool for specifically interrogating the canonical NF-κB pathway, which is predominantly regulated by IKKβ.[5] While SC-514 does not inhibit other IKK isoforms, it has been shown to have activity against a few other kinases at higher concentrations, including CDK2/CyclinA (IC50 = 61 µM) and AUR2 (IC50 = 71 µM).[4]
Potency and Efficacy
Direct comparison of potency is challenging due to variations in experimental conditions. However, based on available data, this compound exhibits a slightly lower IC50 for IKKβ (3.59 µM) compared to its effect on IKKα (8.97 µM).[1][2]
SC-514 has a reported IC50 range of 3-12 µM for IKKβ.[4] More specific data indicates an IC50 of 11.2 µM for IKK-2, 2.7 µM for the recombinant human IKK-1/IKK-2 heterodimer, and 6.1 µM for the native IKK complex.[3]
Both compounds have demonstrated efficacy in cellular and in vivo models. This compound has been shown to decrease IκBα degradation in cells and reduce TNFα production in a mouse model of lipopeptide-induced inflammation.[1] Similarly, SC-514 inhibits the transcription of NF-κB-dependent genes in synovial fibroblasts and is effective in an acute rat model of LPS-induced TNFα production.[3][4]
Experimental Protocols
This compound IKKα/β Kinase Assay
Methodology: The inhibitory activity of this compound on IKKα and IKKβ was determined using the ADP-Glo™ Kinase Assay (Promega).
-
Enzyme: Recombinant human IKKα (15 ng per reaction) or IKKβ (20 ng per reaction).
-
Substrate: A specific peptide substrate for IKK (0.2 ng/mL).
-
ATP Concentration: 50 µM for IKKα and 25 µM for IKKβ.
-
Procedure:
-
The respective IKK enzyme was incubated with varying concentrations of this compound or vehicle (DMSO).
-
The kinase reaction was initiated by the addition of the ATP and substrate mixture.
-
The reaction was allowed to proceed for 1 hour at room temperature.
-
The amount of ADP produced, which is proportional to kinase activity, was quantified by measuring luminescence following the addition of the ADP-Glo™ reagent and Kinase Detection Reagent.
-
IC50 values were calculated by fitting the data to a sigmoidal dose-response curve.[6]
-
SC-514 IKKβ Kinase Assay (General Protocol)
While a specific detailed protocol for the IC50 determination of SC-514 was not available in the searched literature, a general protocol for an IKKβ kinase assay is provided below, based on commercially available kits that are frequently used for such determinations.
Methodology: A common method for assessing IKKβ activity is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Enzyme: Recombinant human IKKβ.
-
Substrate: A biotinylated peptide substrate derived from IκBα.
-
ATP Concentration: Typically near the Km for ATP for the specific kinase.
-
Procedure:
-
IKKβ is incubated with SC-514 at various concentrations in a kinase assay buffer.
-
The kinase reaction is started by adding a mixture of the peptide substrate and ATP.
-
The reaction is incubated for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is detected. In an ADP-Glo assay, this is done by measuring ADP production.[7][8] In a TR-FRET assay, a lanthanide-labeled anti-phosphoserine antibody and a streptavidin-allophycocyanin conjugate are added, and the FRET signal is measured.
-
IC50 values are determined from the dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical NF-κB signaling pathway and points of inhibition by this compound and SC-514.
Caption: General workflow for an in vitro kinase assay to determine inhibitor potency.
Conclusion
Both this compound and SC-514 are valuable tools for studying the NF-κB signaling pathway. The choice between them will largely depend on the specific research question.
-
This compound is suitable for studies where the goal is to inhibit both IKKα and IKKβ, thereby targeting both canonical and non-canonical NF-κB pathways. Its characterization as a "fragment-like" compound may also make it an interesting starting point for medicinal chemistry efforts.
-
SC-514 is the preferred choice for researchers wishing to selectively inhibit IKKβ and specifically dissect the canonical NF-κB pathway. Its established selectivity profile provides greater confidence in attributing observed effects to the inhibition of IKKβ.
For any in-depth study, it is recommended to perform in-house validation of these compounds under the specific experimental conditions to be used. Further head-to-head studies, particularly comprehensive kinase selectivity profiling under identical conditions, would be highly beneficial to the research community.
References
- 1. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
INH14: A Comparative Guide to its Inhibition of IκBα Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of INH14's performance in inhibiting IκBα phosphorylation, a critical step in the activation of the pro-inflammatory NF-κB signaling pathway. We will delve into the experimental data supporting its mechanism of action, compare it with other known inhibitors, and provide detailed experimental protocols for researchers looking to validate these findings.
Introduction to this compound and the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[2][3][4] Upon stimulation by various signals such as cytokines (e.g., TNFα, IL-1β) or pathogen-associated molecular patterns (e.g., lipopeptides), a cascade of events leads to the activation of the IκB kinase (IKK) complex.[4][5] This complex, consisting of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO, phosphorylates IκBα on specific serine residues (Ser32 and Ser36).[5][6] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3][7]
This compound, chemically known as N-(4-Ethylphenyl)-N′-phenylurea, has been identified as a small-molecule inhibitor of this pathway.[5][8] Studies have shown that this compound's inhibitory effects are not due to direct interaction with upstream receptors like Toll-like receptor 2 (TLR2), but rather by targeting components downstream in the signaling cascade.[5][8]
Mechanism of Action: this compound Targets IKKα and IKKβ
Experimental evidence points to the IKK complex, specifically the catalytic subunits IKKα and IKKβ, as the direct molecular targets of this compound.[5][8] By inhibiting the kinase activity of IKKα and IKKβ, this compound effectively prevents the phosphorylation of IκBα. This leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm, thereby blocking NF-κB nuclear translocation and subsequent gene expression.
The inhibitory activity of this compound has been quantified through in vitro kinase assays, revealing its potency against both IKK isoforms.
Quantitative Data: this compound Performance and Comparison
The efficacy of this compound as an IKK inhibitor is demonstrated by its half-maximal inhibitory concentration (IC50) values. Below is a comparison of this compound with other well-known IKKβ inhibitors.
| Inhibitor | Target(s) | IC50 (IKKβ) | IC50 (IKKα) | Mechanism of Action |
| This compound | IKKα, IKKβ | 3.59 µM [5][8] | 8.97 µM [5][8] | ATP-competitive inhibitor |
| BMS-345541 | IKKα, IKKβ | 0.3 µM[2] | ~4 µM[2] | Allosteric inhibitor[2] |
| TPCA-1 | IKKβ | 17.9 nM | >10 µM | ATP-competitive inhibitor[9] |
| Bay 11-7082 | IKKβ (indirect), E2 ubiquitin-conjugating enzymes | Inhibits IκBα phosphorylation | Not specified | Irreversible inhibitor of TNF-α-induced IκBα phosphorylation[2][9][10] |
| Aspirin | IKKβ, COX-1, COX-2 | ~80 µM (in vitro)[2] | Not specified | ATP-competitive inhibitor of IKKβ[2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound action and the experimental approach to confirm its activity, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NFkB/IkB Inhibitors Products: R&D Systems [rndsystems.com]
- 10. invivogen.com [invivogen.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of INH14
This document provides critical safety and logistical information for the proper disposal of INH14, a small-molecule urea (B33335) derivative and inhibitor of IKKα/β-dependent TLR inflammatory response.[1][2] This guidance is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and compliance with regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on best practices for the handling and disposal of potent, potentially hazardous laboratory chemicals and kinase inhibitors.[3][4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to obtain the official SDS from the supplier before handling this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to implement all recommended safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat to prevent skin and eye contact.[5][6]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[5][7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Good Laboratory Practices: Avoid eating, drinking, or smoking in areas where this compound is handled.[6] Wash hands thoroughly after handling the compound.[6]
Quantitative Data for this compound
While a comprehensive SDS is not available, the following data for this compound (N-(4-Ethylphenyl)-N'-phenylurea) has been compiled from research literature.
| Property | Value | Source |
| Chemical Name | N-(4-Ethylphenyl)-N'-phenylurea | [1][2] |
| Molecular Target | IKKα and/or IKKβ | [1][2] |
| IC₅₀ (IKKα) | 8.97 μM | [1][2] |
| IC₅₀ (IKKβ) | 3.59 μM | [1][2] |
Step-by-Step Disposal Procedures
The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. All materials contaminated with this compound must be treated as hazardous chemical waste.[3]
Step 1: Waste Segregation
-
Keep this compound waste separate from other laboratory waste streams to prevent dangerous reactions.[5][6]
-
Segregate the waste into dedicated solid and liquid waste containers.[3][4][5]
Step 2: Waste Containment
-
Solid Waste:
-
Liquid Waste:
Step 3: Labeling
-
Clearly label all waste containers with the words "Hazardous Waste."[4][5][7]
-
The label must include the full chemical name ("this compound" or "N-(4-Ethylphenyl)-N'-phenylurea"), the approximate amount or concentration of the waste, and the accumulation start date.[3][4]
Step 4: Storage
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[3][4]
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[3] Keep containers closed when not in use.[3]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5][6]
-
Follow all institutional procedures for waste pickup requests and documentation.
Cited Experimental Methodologies
The identification of IKKα and IKKβ as the molecular targets of this compound was confirmed through several experimental methods.[1][2] While detailed, step-by-step protocols are not available in the cited abstracts, the following key experiments were mentioned:
-
Kinase Assays: These were performed to determine the inhibitory activity of this compound against IKKα and IKKβ, resulting in the reported IC₅₀ values.[1][2]
-
Immunoblot Assays: These assays showed that this compound decreased IκBα degradation in cells activated by a TLR2 ligand, indicating that the target of this compound is downstream of the TAK1/TAB1 complex.[1]
-
In Vivo Experiments: Animal studies demonstrated that this compound decreased TNFα formation following lipopeptide-induced inflammation, confirming its anti-inflammatory effects in a living organism.[1][2]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for INH14 (Urea)
For laboratory personnel engaged in research and development, a comprehensive understanding of safety and handling procedures for all chemical compounds is paramount. This document provides detailed guidance on the personal protective equipment (PPE), operational handling, and disposal of INH14, which has been identified as Urea. While Urea is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential laboratory hazards. Although this compound (Urea) has a low hazard profile, the following PPE is recommended to minimize exposure and ensure good laboratory practice.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or goggles are recommended. |
| Hand Protection | Nitrile, natural rubber, neoprene, or PVC gloves should be worn.[1] Users should consult manufacturer recommendations for specific breakthrough times and glove thickness.[1] |
| Body Protection | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Not typically required under normal handling conditions with adequate ventilation. If dust formation is significant, a particulate respirator may be considered. |
Experimental Workflow for Safe Handling of this compound
Adherence to a structured workflow is critical for the safe handling of any chemical substance. The following diagram outlines the key steps for handling this compound from receipt to disposal.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area. Local exhaust ventilation may be necessary if dust is generated.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1] Avoid the formation of dust.[1] Wash hands thoroughly after handling.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
First Aid Measures:
-
After Inhalation: Move the individual to fresh air. If symptoms persist, consult a physician.[2]
-
After Skin Contact: Wash off with soap and plenty of water.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Swallowing: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician if feeling unwell.
Spill and Disposal Procedures:
-
Accidental Release Measures: In the event of a spill, sweep up the material and place it in a suitable container for disposal. Avoid generating dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. As Urea is not classified as hazardous, it may be acceptable for standard disposal in some jurisdictions, but it is crucial to confirm with institutional and local guidelines.
Chemical Properties and Stability:
-
Chemical Stability: this compound (Urea) is stable under normal conditions.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

